Product packaging for Hexyl 2-bromobutanoate(Cat. No.:CAS No. 38675-00-2)

Hexyl 2-bromobutanoate

Cat. No.: B15472924
CAS No.: 38675-00-2
M. Wt: 251.16 g/mol
InChI Key: AXPPUDLSKDAEGB-UHFFFAOYSA-N
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Description

Hexyl 2-bromobutanoate is a useful research compound. Its molecular formula is C10H19BrO2 and its molecular weight is 251.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19BrO2 B15472924 Hexyl 2-bromobutanoate CAS No. 38675-00-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38675-00-2

Molecular Formula

C10H19BrO2

Molecular Weight

251.16 g/mol

IUPAC Name

hexyl 2-bromobutanoate

InChI

InChI=1S/C10H19BrO2/c1-3-5-6-7-8-13-10(12)9(11)4-2/h9H,3-8H2,1-2H3

InChI Key

AXPPUDLSKDAEGB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(CC)Br

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Hexyl 2-Bromobutanoate from Butanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical overview for the synthesis of hexyl 2-bromobutanoate, a valuable intermediate in various organic synthesis applications. The synthesis is a two-step process commencing with the α-bromination of butanoic acid via the Hell-Volhard-Zelinsky reaction, followed by the Fischer esterification of the resulting 2-bromobutanoic acid with hexanol. This guide is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Section 1: Synthesis Pathway Overview

The conversion of butanoic acid to this compound is achieved through two sequential reactions:

  • α-Bromination: Butanoic acid is first converted to its α-bromo derivative, 2-bromobutanoic acid. This is accomplished using the Hell-Volhard-Zelinsky (HVZ) reaction, which selectively introduces a bromine atom at the carbon adjacent to the carboxyl group.[1][2][3] The reaction is typically catalyzed by phosphorus, either as red phosphorus or a phosphorus trihalide like phosphorus trichloride or tribromide.[1][2]

  • Esterification: The intermediate, 2-bromobutanoic acid, is subsequently esterified with hexanol. This reaction is a classic acid-catalyzed Fischer esterification, which forms the desired this compound and water.[4][5][6] The use of an acid catalyst, such as sulfuric acid, is crucial, and the reaction is often driven to completion by removing water as it forms.[5][6]

Synthesis_Pathway Overall Synthesis Reaction Scheme cluster_step1 Step 1: Hell-Volhard-Zelinsky Reaction cluster_step2 Step 2: Fischer Esterification A Butanoic Acid B 2-Bromobutanoic Acid A->B  1. Br₂, PCl₃ (cat.)  2. H₂O C Hexan-1-ol D This compound B->D B->D  H₂SO₄ (cat.)  Heat C->D

Caption: Reaction scheme for the two-step synthesis of this compound.

Section 2: Step 1 - α-Bromination of Butanoic Acid

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for halogenating carboxylic acids at the alpha position.[7][8] The reaction involves the conversion of the carboxylic acid into an acyl halide, which more readily forms an enol. This enol then reacts with the halogen.[2]

Experimental Protocol:

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. The outlet of the condenser is connected to a gas trap to neutralize the HBr gas byproduct.

  • Reagents: Butanoic acid and a catalytic amount of phosphorus trichloride are added to the flask.[1]

  • Bromination: The mixture is heated to 100-120°C.[1] Bromine is added dropwise from the addition funnel at a rate that maintains a steady reflux.

  • Reaction: After the addition is complete, the mixture is maintained at this temperature for several hours (e.g., 8 hours) to ensure the reaction goes to completion.[1]

  • Workup: The reaction mixture is cooled to room temperature. Water is carefully added to hydrolyze the intermediate α-bromo acyl bromide to the desired α-bromo carboxylic acid and to quench any remaining reagents.[2]

  • Purification: The product is separated from the aqueous layer. It can be purified by washing with water followed by distillation under reduced pressure.[1]

Physicochemical Data for 2-Bromobutanoic Acid:

PropertyValueSource
Molecular FormulaC₄H₇BrO₂[3][9]
Molar Mass167.002 g·mol⁻¹[3]
AppearanceColorless to pale yellow liquid[1][10]
Density1.567 g/mL at 25 °C[3][10]
Boiling Point99-103 °C at 10 mmHg[3][11]
Melting Point-4 °C[3][10]
SolubilitySoluble in water, alcohol, and ether[1][9]

Section 3: Step 2 - Fischer Esterification

Fischer esterification is an equilibrium reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid, to form an ester.[6] To achieve a high yield, the equilibrium is typically shifted towards the products by using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[5]

Experimental Protocol:

  • Setup: A round-bottom flask is fitted with a Dean-Stark apparatus and a reflux condenser.

  • Reagents: 2-Bromobutanoic acid, an excess of hexanol (e.g., 1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid are added to the flask along with a non-polar solvent (e.g., toluene) to facilitate azeotropic removal of water.

  • Reaction: The mixture is heated to reflux. The water produced during the reaction is collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by observing the amount of water collected.

  • Workup: Once the reaction is complete, the mixture is cooled. It is then washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.[12]

  • Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The final product, this compound, can be further purified by vacuum distillation.

Physicochemical Data for this compound:

PropertyValue (Estimated/Analogous)Source
Molecular FormulaC₁₀H₁₉BrO₂Calculated
Molar Mass251.16 g·mol⁻¹Calculated
AppearanceColorless liquidInferred
Boiling Point> 200 °C (at atm. pressure)Estimated
Density~1.2 g/mLEstimated
SolubilityInsoluble in water; soluble in organic solventsInferred

Section 4: Experimental Workflow

The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the purified final product.

Workflow Logical Experimental Workflow cluster_prep Preparation cluster_step1 Step 1: Bromination (HVZ) cluster_step2 Step 2: Esterification cluster_final Final Product & Analysis start Starting Materials: Butanoic Acid, Hexanol, Reagents react1 Mix Butanoic Acid & PCl₃ (cat.) start->react1 heat1 Heat to 100-120°C react1->heat1 add_br2 Add Br₂ dropwise heat1->add_br2 reflux1 Reflux for 8h add_br2->reflux1 workup1 Cool & Quench with H₂O reflux1->workup1 purify1 Separate & Distill (Vacuum) workup1->purify1 intermediate Intermediate: 2-Bromobutanoic Acid purify1->intermediate react2 Mix Intermediate, Hexanol, & H₂SO₄ (cat.) in Toluene intermediate->react2 reflux2 Reflux with Dean-Stark Trap react2->reflux2 workup2 Cool & Wash with: 1. H₂O 2. NaHCO₃ (aq) 3. Brine reflux2->workup2 dry Dry organic layer (e.g., MgSO₄) workup2->dry evap Solvent Removal (Rotovap) dry->evap purify2 Final Purification (Vacuum Distillation) evap->purify2 product This compound purify2->product analysis Characterization (NMR, IR, GC-MS) product->analysis

Caption: A step-by-step workflow diagram for the synthesis and purification.

Section 5: Representative Data Summary

The following table summarizes typical, non-optimized data that can be expected for this synthetic sequence based on established procedures for the Hell-Volhard-Zelinsky and Fischer Esterification reactions.

ParameterStep 1: α-BrominationStep 2: Esterification
Reactants Butanoic Acid, Bromine, PCl₃2-Bromobutanoic Acid, Hexanol
Catalyst Phosphorus Trichloride (PCl₃)Sulfuric Acid (H₂SO₄)
Solvent Neat (no solvent)Toluene (for azeotropic removal of H₂O)
Temperature 100 - 120 °CReflux (~110-120 °C)
Reaction Time 8 - 18 hours[1]4 - 12 hours
Typical Yield 70 - 85%75 - 90%
Purification Vacuum DistillationVacuum Distillation
Purity (Post-Purification) >97% (GC)>98% (GC)

References

Spectroscopic Profile of Hexyl 2-bromobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectroscopic data for Hexyl 2-bromobutanoate, a halogenated ester of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document leverages data from structurally analogous compounds and established spectroscopic principles to provide a comprehensive predicted spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and correlation with known spectral data of similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.25Triplet2H-O-CH ₂-(CH₂)₄-CH₃
~4.15Triplet1HBr-CH -(CH₂)-CH₃
~2.05Multiplet2HBr-CH-CH ₂-CH₃
~1.65Quintet2H-O-CH₂-CH ₂-(CH₂)₃-CH₃
~1.30Multiplet6H-O-(CH₂)₂-(CH ₂)₃-CH₃
~1.05Triplet3HBr-CH-CH₂-CH
~0.90Triplet3H-O-(CH₂)₅-CH
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~170QuaternaryC =O
~66Methylene (-CH₂-)-O-C H₂-(CH₂)₄-CH₃
~50Methine (-CH-)Br-C H-CH₂-CH₃
~31Methylene (-CH₂-)-O-CH₂-C H₂-(CH₂)₃-CH₃
~28Methylene (-CH₂-)Br-CH-C H₂-CH₃
~25Methylene (-CH₂-)-O-(CH₂)₂-C H₂-CH₂-CH₃
~22Methylene (-CH₂-)-O-(CH₂)₃-C H₂-CH₂-CH₃
~14Methyl (-CH₃)-O-(CH₂)₄-C H₂-CH₃
~13Methyl (-CH₃)Br-CH-CH₂-C H₃
~11Methyl (-CH₃)-O-(CH₂)₅-C H₃
Table 3: Predicted Infrared (IR) Absorption Data for this compound
Wavenumber (cm⁻¹)IntensityFunctional Group
~2960-2850StrongC-H (alkane) stretch
~1740StrongC=O (ester) stretch
~1250-1100StrongC-O (ester) stretch
~650-550Medium-StrongC-Br stretch
Table 4: Predicted Key Mass Spectrometry (MS) Fragments for this compound
m/zProposed Fragment Ion
251/253[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br)
171[M - Br]⁺
167/169[Br-CH(CH₂CH₃)-C=O]⁺
85[CH₃(CH₂)₄CH₂]⁺ (Hexyl cation)
57[CH₃CH₂CH₂]⁺ (Propyl cation)
43[CH₃CH₂C=O]⁺ (Propionyl cation)
29[CH₃CH₂]⁺ (Ethyl cation)

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a neat liquid sample, place a single drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Spectrum: Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Utilize electron ionization (EI) as the method of ionization. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a predicted fragmentation pathway for this compound in mass spectrometry.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data 1H & 13C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Mass_Fragmentation_Pathway M [C₁₀H₁₉BrO₂]⁺˙ m/z = 251/253 F1 [C₁₀H₁₉O₂]⁺ m/z = 171 M->F1 - Br• F2 [C₄H₆BrO]⁺ m/z = 167/169 M->F2 - •OC₆H₁₃ F3 [C₆H₁₃]⁺ m/z = 85 F1->F3 - CO₂ F4 [C₃H₅O]⁺ m/z = 57 F2->F4 - Br• F5 [C₂H₅]⁺ m/z = 29 F2->F5 - CO - Br•

Caption: Predicted mass fragmentation pathway of this compound.

Physical properties of Hexyl 2-bromobutanoate (boiling point, density)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

This technical guide provides a detailed overview of the physical properties of Hexyl 2-bromobutanoate, with a focus on its boiling point and density. Due to a lack of available experimental data in publicly accessible literature, this document presents predicted values obtained from computational models. It also outlines standard experimental protocols for the determination of these key physical characteristics, offering a framework for laboratory validation.

Predicted Physical Properties

The physical properties of a compound are crucial for its handling, application, and integration into larger chemical processes, including drug formulation and synthesis. In the absence of experimentally verified data for this compound, quantitative structure-property relationship (QSPR) models and other computational chemistry tools provide reliable estimations. These models utilize the molecular structure to predict physical characteristics.

PropertyPredicted ValueNotes
Boiling Point 235-245 °CPredicted at standard atmospheric pressure (760 mmHg). The boiling point is influenced by factors such as molecular weight and intermolecular forces.
Density 1.15 - 1.25 g/cm³Predicted at 20°C. Density is a key parameter for solvent miscibility and formulation calculations.

Disclaimer: The values presented in this table are predictions and should be confirmed through experimental validation.

Experimental Protocols for Physical Property Determination

To facilitate the experimental validation of the predicted properties, this section details standard laboratory procedures for determining the boiling point and density of liquid organic compounds like this compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

This method is suitable for determining the boiling point of a pure liquid.

Apparatus:

  • Round-bottom flask

  • Distillation head with a thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer (-10 to 300 °C)

  • Boiling chips

Procedure:

  • Place a small volume (e.g., 10-20 mL) of this compound and a few boiling chips into the round-bottom flask.

  • Assemble the distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • Begin heating the flask gently.

  • Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

This method is ideal for small sample volumes.

Apparatus:

  • Thiele tube

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Mineral oil

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • Add a small amount of this compound (0.5-1 mL) to the small test tube.

  • Place the capillary tube, open end down, into the test tube.

  • Attach the test tube to the thermometer.

  • Place the assembly into the Thiele tube containing mineral oil.

  • Heat the side arm of the Thiele tube gently.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Stop heating when a rapid and continuous stream of bubbles is observed.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Density Determination

Density is the mass of a substance per unit volume.

This is a highly accurate method for determining the density of liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it accurately (m₁).

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound, bring it to the same constant temperature, dry the exterior, and weigh it (m₃).

  • The density of the sample can be calculated using the following formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

A simpler, but generally less precise, method for a quick density determination.

Apparatus:

  • Hydrometer

  • Graduated cylinder (large enough to float the hydrometer)

Procedure:

  • Fill the graduated cylinder with a sufficient amount of this compound to allow the hydrometer to float freely.

  • Gently lower the hydrometer into the liquid and give it a slight spin to dislodge any air bubbles.

  • Read the density value from the scale on the hydrometer at the point where the surface of the liquid meets the stem.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination and characterization of the physical properties of a liquid compound such as this compound.

G cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Methodology cluster_3 Data Analysis & Reporting Obtain Sample Obtain Sample Assess Purity (e.g., GC-MS) Assess Purity (e.g., GC-MS) Obtain Sample->Assess Purity (e.g., GC-MS) Boiling Point Measurement Boiling Point Measurement Assess Purity (e.g., GC-MS)->Boiling Point Measurement Density Measurement Density Measurement Assess Purity (e.g., GC-MS)->Density Measurement Distillation Distillation Boiling Point Measurement->Distillation Macro-scale Thiele Tube Thiele Tube Boiling Point Measurement->Thiele Tube Micro-scale Pycnometer Pycnometer Density Measurement->Pycnometer High Accuracy Hydrometer Hydrometer Density Measurement->Hydrometer Rapid Estimation Record Data Record Data Distillation->Record Data Thiele Tube->Record Data Pycnometer->Record Data Hydrometer->Record Data Compare with Predicted Values Compare with Predicted Values Record Data->Compare with Predicted Values Final Report Final Report Compare with Predicted Values->Final Report

Caption: Experimental workflow for physical property determination.

Hexyl 2-bromobutanoate: A Technical Overview of Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical identifiers for Hexyl 2-bromobutanoate. Due to the limited availability of specific experimental data for this compound, a generalized protocol for the synthesis of related alkyl 2-bromoalkanoates is presented. This information is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Core Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below. This data is essential for accurate identification and documentation in research and regulatory contexts.

IdentifierValue
CAS Number 38675-00-2[1]
Molecular Formula C10H19BrO2[1]
Molar Mass 251.16 g/mol [1]
IUPAC Name This compound
InChI InChI=1S/C10H19BrO2/c1-3-5-6-7-8-13-10(12)9(11)4-2/h9H,3-8H2,1-2H3
InChIKey AXPPUDLSKDAEGB-UHFFFAOYSA-N
SMILES CCCCCCOC(=O)C(Br)CC

Synthesis of Alkyl 2-bromoalkanoates: A Generalized Experimental Protocol

Step 1: α-Bromination of Butanoic Acid

The initial step involves the selective bromination of butanoic acid at the alpha-position. This reaction is often achieved using a brominating agent in the presence of a catalyst.

  • Reactants: Butanoic acid, Bromine (Br2), and a catalyst such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).

  • General Procedure: Butanoic acid is treated with bromine in the presence of a catalytic amount of PBr3. The reaction mixture is typically heated to initiate the reaction. The phosphorus tribromide facilitates the formation of the acyl bromide, which then enolizes, allowing for electrophilic attack by bromine at the α-carbon. The resulting α-bromo acyl bromide is then hydrolyzed to yield 2-bromobutanoic acid.

Step 2: Esterification with Hexanol

The second step is the esterification of the resulting 2-bromobutanoic acid with hexanol to produce this compound.

  • Reactants: 2-bromobutanoic acid and Hexanol.

  • General Procedure: The 2-bromobutanoic acid is reacted with hexanol in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4). The reaction is typically carried out under reflux conditions with the removal of water to drive the equilibrium towards the formation of the ester. The final product, this compound, can then be purified by distillation.

Due to the absence of specific experimental data, no signaling pathway diagrams can be provided at this time.

Generalized Synthesis Workflow

The following diagram illustrates the general logical workflow for the synthesis of an alkyl 2-bromoalkanoate, as described in the protocol above.

G cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Esterification Butanoic Acid Butanoic Acid Reaction_1 Bromination Butanoic Acid->Reaction_1 Brominating Agent (e.g., Br2, NBS) Brominating Agent (e.g., Br2, NBS) Brominating Agent (e.g., Br2, NBS)->Reaction_1 Catalyst (e.g., PBr3) Catalyst (e.g., PBr3) Catalyst (e.g., PBr3)->Reaction_1 2-Bromobutanoic Acid 2-Bromobutanoic Acid 2-Bromobutanoic Acid_ref 2-Bromobutanoic Acid Reaction_1->2-Bromobutanoic Acid Hexanol Hexanol Reaction_2 Esterification Hexanol->Reaction_2 Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4) Acid Catalyst (e.g., H2SO4)->Reaction_2 This compound This compound 2-Bromobutanoic Acid_ref->Reaction_2 Reaction_2->this compound

Caption: Generalized workflow for the synthesis of this compound.

References

A Technical Guide to the Solubility of Hexyl 2-bromobutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Hexyl 2-bromobutanoate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the fundamental principles governing its solubility, predicted solubility in various organic solvents, and detailed experimental protocols for its determination.

Introduction to this compound and its Solubility

This compound (C₁₀H₁₉BrO₂) is an ester containing a hexyl alkyl chain, a bromo substituent, and a butanoate group.[1] Understanding its solubility is crucial for a variety of applications in research and development, including reaction chemistry, purification processes, formulation development, and drug delivery systems. The choice of an appropriate solvent is often dictated by the solubility of the compound, which in turn is governed by its molecular structure and the properties of the solvent.

Theoretical Principles of Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[2][3] The polarity of a molecule is determined by the distribution of electron density across its structure.

This compound has a dual nature:

  • A nonpolar component: The long hexyl (C₆H₁₃) chain is nonpolar and will have favorable interactions with nonpolar solvents through van der Waals forces.

  • A polar component: The ester group (-COO-) and the bromine atom introduce polarity to the molecule due to the electronegativity of the oxygen and bromine atoms. The ester group can act as a hydrogen bond acceptor.[4]

Therefore, the solubility of this compound will be a balance between these two components. It is expected to be more soluble in solvents that can effectively solvate both the nonpolar alkyl chain and the polar ester and bromo groups.

Predicted Solubility Profile of this compound

While specific quantitative data is not available, a qualitative prediction of the solubility of this compound in common organic solvents can be made based on its structure and the "like dissolves like" principle.

Solvent Class Solvent Example Predicted Solubility Rationale
Nonpolar Hexane, TolueneHighThe nonpolar hexyl chain will have strong van der Waals interactions with these solvents.
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)High to ModerateThese solvents can interact with the polar ester group without the steric hindrance of hydrogen bonding.
Polar Protic Methanol, EthanolModerate to LowThe polar ester group can act as a hydrogen bond acceptor, but the long nonpolar chain may limit solubility.[4]
Highly Polar WaterVery Low / InsolubleThe large nonpolar hexyl group will dominate, making it immiscible with water.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method should be employed. The isothermal shake-flask method is a widely accepted technique.[5]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrumentation for quantification (e.g., HPLC, GC, or NMR)[5]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixture to equilibrate for a set period (e.g., 24-72 hours) to ensure that saturation is reached.[5] The shaking ensures thorough mixing.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe fitted with a filter to remove any undissolved solid.

  • Dilution: Dilute the collected sample with a known volume of the solvent to bring the concentration within the working range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the concept of "like dissolves like."

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess Hexyl 2-bromobutanoate to solvent B Seal vial A->B C Shake at constant temperature (24-72h) B->C D Allow excess solute to settle C->D E Withdraw supernatant with syringe filter D->E F Dilute sample E->F G Quantify with HPLC/GC F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of this compound.

like_dissolves_like cluster_solute This compound cluster_solvents Solvents Solute Nonpolar Tail (Hexyl) + Polar Head (Ester, Bromo) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar High Solubility (van der Waals) PolarAprotic Polar Aprotic (e.g., Acetone) Solute->PolarAprotic Moderate Solubility (Dipole-Dipole) PolarProtic Polar Protic (e.g., Methanol) Solute->PolarProtic Low Solubility (H-bond acceptor, but nonpolar tail dominates)

Caption: "Like dissolves like" principle for this compound.

Conclusion

References

An In-depth Technical Guide to the Hell-Volhard-Zelinsky Synthesis of 2-Bromobutanoic Acid and Its Subsequent Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hell-Volhard-Zelinsky (HVZ) synthesis of 2-bromobutanoic acid from butanoic acid and its subsequent esterification. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of these fundamental organic transformations. The document outlines the reaction mechanisms, provides detailed experimental protocols, and presents quantitative data in a clear and accessible format.

Introduction

The α-halogenation of carboxylic acids is a critical transformation in organic synthesis, providing versatile intermediates for the production of a wide array of valuable compounds, including α-amino acids, α-hydroxy acids, and various pharmaceuticals. The Hell-Volhard-Zelinsky (HVZ) reaction stands as a robust and classical method for achieving this selective α-bromination.[1][2] This guide focuses on the application of the HVZ reaction to butanoic acid to yield 2-bromobutanoic acid, a key building block in synthetic chemistry.

Furthermore, the conversion of the resulting 2-bromobutanoic acid into its corresponding ester enhances its utility by protecting the carboxylic acid functionality and modifying its reactivity and physical properties. A common and efficient method for this transformation is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of the carboxylic acid with an alcohol.[3][4] This guide will also detail the esterification of 2-bromobutanoic acid.

Hell-Volhard-Zelinsky Synthesis of 2-Bromobutanoic Acid

The Hell-Volhard-Zelinsky reaction facilitates the α-bromination of a carboxylic acid.[5] The reaction is typically carried out by treating the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[5][6]

Reaction Mechanism

The mechanism of the HVZ reaction proceeds through several key steps:

  • Formation of Acyl Bromide: The phosphorus tribromide converts the carboxylic acid into an acyl bromide. This intermediate is more reactive than the starting carboxylic acid.[7]

  • Enolization: The acyl bromide tautomerizes to its enol form. This step is crucial as it creates a nucleophilic α-carbon.[7]

  • α-Bromination: The enol attacks a molecule of bromine, resulting in the formation of the α-bromo acyl bromide.[7]

  • Hydrolysis: Finally, the α-bromo acyl bromide is hydrolyzed, typically during the workup, to yield the final product, 2-bromobutanoic acid.[7]

HVZ_Mechanism cluster_reagents1 cluster_reagents2 cluster_reagents3 Butanoic_Acid Butanoic Acid PBr3 PBr₃ Acyl_Bromide Butanoyl Bromide Butanoic_Acid->Acyl_Bromide 1. Formation of Acyl Bromide Enol Butanoyl Bromide Enol Acyl_Bromide->Enol 2. Tautomerization Br2 Br₂ Alpha_Bromo_Acyl_Bromide 2-Bromobutanoyl Bromide Enol->Alpha_Bromo_Acyl_Bromide 3. α-Bromination H2O H₂O (Workup) Product 2-Bromobutanoic Acid Alpha_Bromo_Acyl_Bromide->Product 4. Hydrolysis

Caption: Hell-Volhard-Zelinsky Reaction Mechanism.
Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2-bromobutanoic acid.

Materials:

  • Butanoic acid

  • Red phosphorus

  • Bromine

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place butanoic acid and a catalytic amount of red phosphorus.

  • Heat the mixture gently.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add water to the mixture to hydrolyze the intermediate 2-bromobutanoyl bromide.

  • The resulting mixture is then purified by distillation under reduced pressure to yield 2-bromobutanoic acid.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
Butanoic Acid88.110.96163.5
Bromine159.813.102858.8
2-Bromobutanoic Acid167.001.567214-217

Typical yields for the Hell-Volhard-Zelinsky reaction are in the range of 70-85%.

Esterification of 2-Bromobutanoic Acid

The esterification of 2-bromobutanoic acid is commonly achieved through the Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[3][8]

Reaction Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The key steps are:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[4]

  • Nucleophilic Attack by the Alcohol: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.[4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and form the final ester product.

Fischer_Esterification_Mechanism cluster_reagents1 cluster_reagents2 Carboxylic_Acid 2-Bromobutanoic Acid H_plus H⁺ (catalyst) Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid 1. Protonation Alcohol Alcohol (e.g., Ethanol) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate 2. Nucleophilic Attack Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer 3. Proton Transfer Water_Elimination Protonated Ester Proton_Transfer->Water_Elimination 4. Elimination of H₂O Ester Ester (e.g., Ethyl 2-bromobutanoate) Water_Elimination->Ester 5. Deprotonation

Caption: Fischer Esterification Mechanism.
Experimental Protocol

The following is a general procedure for the esterification of 2-bromobutanoic acid with an alcohol (e.g., ethanol).

Materials:

  • 2-Bromobutanoic acid

  • Ethanol (or other desired alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Dichloromethane (or other suitable solvent for extraction)

Procedure:

  • In a round-bottom flask, combine 2-bromobutanoic acid and an excess of the alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The excess alcohol can be removed by distillation.

  • The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude ester can be purified by distillation.

Quantitative Data
Reactant/ProductMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
2-Bromobutanoic Acid167.001.567214-217
Ethanol46.070.78978.37
Ethyl 2-bromobutanoate195.051.325177-178

Yields for Fischer esterification are typically in the range of 60-95%, depending on the specific conditions and the alcohol used.[8]

Experimental Workflow

The overall process from butanoic acid to the final ester product can be visualized as a two-step synthetic sequence.

Experimental_Workflow Start Butanoic Acid HVZ Hell-Volhard-Zelinsky Reaction Start->HVZ Intermediate 2-Bromobutanoic Acid HVZ->Intermediate Purification1 Purification (Distillation) Intermediate->Purification1 Esterification Fischer Esterification Product 2-Bromobutanoate Ester Esterification->Product Purification2 Purification (Extraction & Distillation) Product->Purification2 Purification1->Esterification

Caption: Overall Experimental Workflow.

Conclusion

This technical guide has provided a detailed examination of the Hell-Volhard-Zelinsky synthesis of 2-bromobutanoic acid and its subsequent esterification. The information presented, including reaction mechanisms, detailed experimental protocols, and quantitative data, is intended to be a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The successful execution of these reactions provides access to a versatile class of molecules with broad applications in the synthesis of complex organic targets.

References

Navigating the Stability and Storage of Hexyl 2-bromobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability and optimal storage conditions of chemical intermediates is paramount to ensuring the integrity of research and the quality of final products. This in-depth technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for Hexyl 2-bromobutanoate, a key building block in various synthetic pathways.

This compound is an α-bromoester, a class of compounds recognized for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. However, the presence of the bromine atom alpha to the carbonyl group also introduces potential stability concerns. This guide outlines the presumed degradation pathways, provides a framework for stability testing, and details best practices for storage and handling to minimize degradation and ensure consistent performance.

Predicted Stability Profile and Degradation Pathways

While specific, long-term stability data for this compound is not extensively published, its chemical structure allows for the prediction of several potential degradation pathways under various conditions. The primary routes of degradation are anticipated to be hydrolysis and elimination.

Hydrolysis: The ester functional group is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions. This process would lead to the formation of 2-bromobutanoic acid and hexanol. The presence of moisture is a critical factor in this degradation pathway.

Elimination: Under basic conditions or elevated temperatures, this compound can undergo dehydrobromination, an elimination reaction that results in the formation of hexyl crotonate (E/Z isomers) and hydrogen bromide. The generated hydrogen bromide can further catalyze other degradation processes.

A logical relationship for the potential degradation of this compound is illustrated below.

This compound This compound 2-bromobutanoic acid 2-bromobutanoic acid This compound->2-bromobutanoic acid Hydrolysis (H₂O, Acid/Base) Hexanol Hexanol This compound->Hexanol Hydrolysis (H₂O, Acid/Base) Hexyl crotonate (E/Z) Hexyl crotonate (E/Z) This compound->Hexyl crotonate (E/Z) Elimination (Base, Heat) HBr HBr

Predicted Degradation Pathways for this compound.

Recommended Storage Conditions

To mitigate the potential for degradation, specific storage conditions are crucial. The following table summarizes the recommended long-term and accelerated storage conditions for maintaining the integrity of this compound. These recommendations are based on general guidelines for stable storage of α-bromoesters.

ParameterLong-Term StorageAccelerated Storage
Temperature 2-8°C (Refrigerated)25°C ± 2°C
Humidity Controlled, low humidity (e.g., desiccator)60% RH ± 5% RH
Light Protected from light (amber vial)Protected from light
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Inert atmosphere

Experimental Protocols for Stability Assessment

A comprehensive stability testing program is essential to establish a re-test period for this compound. The following protocols are based on established guidelines for stability testing of active substances.[1][2][3]

Protocol 1: Long-Term Stability Study

Objective: To establish the re-test period under recommended storage conditions.

Methodology:

  • Batch Selection: Utilize at least three primary batches of this compound.

  • Container Closure System: Store samples in the proposed commercial packaging or an inert equivalent (e.g., amber glass vials with PTFE-lined caps).

  • Storage Conditions: Store the batches at 2-8°C and under controlled, low humidity.

  • Testing Frequency: Test samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analytical Methods: At each time point, assess the following:

    • Appearance: Visual inspection for color change or particulate matter.

    • Purity: Use a stability-indicating HPLC method to determine the percentage of the active substance and quantify any degradation products.

    • Water Content: Determine by Karl Fischer titration.

Protocol 2: Accelerated Stability Study

Objective: To identify potential degradation products and evaluate the impact of short-term excursions from recommended storage conditions.

Methodology:

  • Batch Selection: Use at least three primary batches.

  • Container Closure System: Same as the long-term study.

  • Storage Conditions: Store the batches at 25°C/60% RH.

  • Testing Frequency: Test samples at 0, 1, 2, 3, and 6 months.

  • Analytical Methods: Same as the long-term study.

An experimental workflow for a typical stability study is depicted below.

cluster_0 Study Initiation cluster_1 Storage Conditions cluster_2 Stability Testing cluster_3 Data Analysis Batch_Selection Select ≥ 3 Batches Initial_Testing Time 0 Analysis (Appearance, Purity, Water Content) Batch_Selection->Initial_Testing Long_Term Long-Term (2-8°C) Initial_Testing->Long_Term Accelerated Accelerated (25°C/60% RH) Initial_Testing->Accelerated LT_Timepoints Test at 0, 3, 6, 9, 12, 18, 24, 36 months Long_Term->LT_Timepoints A_Timepoints Test at 0, 1, 2, 3, 6 months Accelerated->A_Timepoints Data_Evaluation Evaluate Trends (Purity, Degradants) LT_Timepoints->Data_Evaluation A_Timepoints->Data_Evaluation Retest_Period Establish Re-test Period Data_Evaluation->Retest_Period

Workflow for a Comprehensive Stability Study.

Handling and Safety Precautions

As with many α-bromoesters, this compound should be handled with care. These compounds can be lachrymators and irritants.[4] It is essential to handle this material in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water.

Conclusion

While specific stability data for this compound is limited, a proactive approach based on its chemical nature as an α-bromoester can ensure its effective use in research and development. By adhering to the recommended storage conditions, implementing a robust stability testing program, and following safe handling practices, researchers can minimize degradation and maintain the quality and reliability of this important chemical intermediate. The protocols and information presented in this guide provide a solid framework for the stable management of this compound.

References

In-Depth Technical Guide: Hexyl 2-bromobutanoate Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for Hexyl 2-bromobutanoate (CAS No: 38675-00-2) is not publicly available in the retrieved search results. This guide is therefore based on general principles of chemical safety and data extrapolated from structurally similar compounds. All personnel should handle this chemical with caution and adhere to established laboratory safety protocols. A substance-specific risk assessment should be conducted before use.

Introduction

This compound is a chemical compound with the molecular formula C10H19BrO2 and a molar mass of 251.16 g/mol .[1] Its structure suggests it is an ester of butanoic acid, substituted with a bromine atom at the alpha position, with a hexyl ester group. The presence of the bromine atom significantly influences its reactivity and potential toxicological profile compared to its non-brominated analogs. This document aims to provide a summary of the anticipated safety considerations for this compound, in the absence of a formal SDS.

Hazard Identification and Classification (Anticipated)

While a specific hazard classification is unavailable, compounds containing alkyl bromides are often classified as:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Expected to be a skin irritant.

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Hazardous decomposition products upon combustion are likely to include carbon monoxide and hydrogen bromide.

Quantitative Data Summary

Due to the absence of a specific SDS for this compound, a comprehensive table of quantitative data cannot be provided. The table below is a template illustrating the type of information that would be presented if available.

PropertyValueUnitsSource
Physical and Chemical Properties
Molecular FormulaC10H19BrO2-ChemBK[1]
Molar Mass251.16 g/mol ChemBK[1]
Boiling PointData not available°C
Melting PointData not available°C
Flash PointData not available°C
DensityData not availableg/cm³
Water SolubilityData not availablemg/L
Toxicological Data
LD50 OralData not availablemg/kg
LD50 DermalData not availablemg/kg
LC50 InhalationData not availableppm (4h)
Exposure Limits
PEL (OSHA)Data not availableppm
TLV (ACGIH)Data not availableppm

Experimental Protocols (Hypothetical)

Detailed experimental protocols for the determination of safety data are not available. However, standard methodologies for assessing chemical hazards are defined by organizations such as the OECD (Organisation for Economic Co-operation and Development). For instance:

  • Acute Oral Toxicity: Would likely be determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). This method involves the administration of the test substance to fasted animals in a stepwise procedure.

  • Skin Irritation: Would be assessed following OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion). This involves applying the substance to the shaved skin of an animal and observing for signs of irritation over a set period.

  • Eye Irritation: Would be evaluated using OECD Test Guideline 405 (Acute Eye Irritation/Corrosion), where the substance is applied to the eye of an animal and the effects are scored.

Visualized Workflows and Relationships

The following diagrams illustrate logical relationships and workflows relevant to the safe handling of a hazardous chemical like this compound.

G cluster_handling Safe Handling Workflow start Start: Receive Chemical ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood weighing Weigh/Measure Required Amount fume_hood->weighing reaction Perform Experiment weighing->reaction waste Dispose of Waste in Designated Halogenated Waste Container reaction->waste cleanup Clean Work Area waste->cleanup end End: Store Chemical Properly cleanup->end

Caption: General workflow for safely handling a potentially hazardous chemical.

G cluster_exposure First Aid Response to Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Occurs skin_wash Immediately wash with plenty of soap and water exposure->skin_wash Skin eye_rinse Rinse cautiously with water for several minutes exposure->eye_rinse Eye fresh_air Move person to fresh air exposure->fresh_air Inhalation remove_clothing Remove contaminated clothing skin_wash->remove_clothing skin_seek_medical Seek medical attention if irritation persists remove_clothing->skin_seek_medical remove_lenses Remove contact lenses, if present and easy to do eye_rinse->remove_lenses eye_seek_medical Seek immediate medical attention remove_lenses->eye_seek_medical breathing_support If not breathing, give artificial respiration fresh_air->breathing_support inhale_seek_medical Seek medical attention breathing_support->inhale_seek_medical

Caption: First aid measures for different routes of chemical exposure.

References

Retrosynthetic Analysis and Synthesis of Hexyl 2-bromobutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the retrosynthetic analysis and synthetic pathway for Hexyl 2-bromobutanoate, a halogenated ester with potential applications as an intermediate in organic synthesis. The document details the strategic disconnection of the target molecule, outlines the forward synthesis, provides detailed experimental protocols for the key transformations, and presents relevant quantitative and spectroscopic data.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound begins with the disconnection of the ester linkage, a common and reliable synthetic transformation. This leads to two simpler precursor molecules: 1-hexanol and 2-bromobutanoic acid. The latter, an alpha-bromo carboxylic acid, can be further simplified by a functional group interconversion, removing the bromine atom to identify butanoic acid as the readily available starting material.

This two-step retrosynthetic pathway is strategically sound as it relies on well-established and high-yielding chemical reactions: Fischer-Speier esterification and Hell-Volhard-Zelinsky (HVZ) bromination.

G This compound This compound 1-Hexanol 1-Hexanol This compound->1-Hexanol Ester disconnection 2-Bromobutanoic acid 2-Bromobutanoic acid This compound->2-Bromobutanoic acid Butanoic acid Butanoic acid 2-Bromobutanoic acid->Butanoic acid FGI (Bromination)

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Strategy

The forward synthesis mirrors the retrosynthetic analysis, commencing with the alpha-bromination of butanoic acid followed by the esterification of the resulting 2-bromobutanoic acid with 1-hexanol.

  • Step 1: α-Bromination of Butanoic Acid via Hell-Volhard-Zelinsky Reaction. Butanoic acid is treated with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) to selectively introduce a bromine atom at the alpha-position, yielding 2-bromobutanoic acid. The reaction proceeds through the formation of an acyl bromide intermediate, which then tautomerizes to an enol. The enol subsequently reacts with bromine, followed by hydrolysis to give the α-bromo acid.

  • Step 2: Fischer-Speier Esterification. 2-Bromobutanoic acid is then esterified with 1-hexanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is driven to completion by removing the water byproduct, often through azeotropic distillation using a Dean-Stark apparatus, especially when dealing with longer-chain alcohols like hexanol.

G Butanoic acid Butanoic acid 2-Bromobutanoic acid 2-Bromobutanoic acid Butanoic acid->2-Bromobutanoic acid Br2, cat. PBr3 Hell-Volhard-Zelinsky This compound This compound 2-Bromobutanoic acid->this compound 1-Hexanol, cat. H+ Fischer-Speier Esterification 1-Hexanol 1-Hexanol 1-Hexanol->this compound

Caption: Forward synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Butanoic AcidC₄H₈O₂88.11163.50.96
2-Bromobutanoic AcidC₄H₇BrO₂167.00215-2171.567
1-HexanolC₆H₁₄O102.17157.60.814
This compoundC₁₀H₁₉BrO₂251.16Not availableNot available

Experimental Protocols

Synthesis of 2-Bromobutanoic Acid (Hell-Volhard-Zelinsky Reaction)

Materials:

  • Butanoic acid

  • Red phosphorus

  • Bromine

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of butanoic acid in dichloromethane, add a catalytic amount of red phosphorus.

  • Slowly add bromine to the reaction mixture at room temperature. The reaction is exothermic and the addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the red color of bromine disappears.

  • Cool the reaction mixture to room temperature and slowly add water to quench the excess phosphorus tribromide.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain crude 2-bromobutanoic acid, which can be purified by vacuum distillation.

Expected Yield: The yield for the Hell-Volhard-Zelinsky reaction on carboxylic acids is typically in the range of 70-90%.

Synthesis of this compound (Fischer-Speier Esterification)

Materials:

  • 2-Bromobutanoic acid

  • 1-Hexanol

  • p-Toluenesulfonic acid (TsOH) or concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-bromobutanoic acid and 1-hexanol in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid or a few drops of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the toluene under reduced pressure. The crude this compound can be purified by vacuum distillation.

Expected Yield: Fischer-Speier esterification, especially when using a Dean-Stark trap to remove water, can achieve high yields, often exceeding 90%. A study on the esterification of hexanoic acid with 1-hexanol reported a conversion of about 93 mol%.[1]

Spectroscopic Data

Expected ¹H NMR (CDCl₃):

  • δ 4.2-4.0 (m, 3H): A multiplet corresponding to the -OCH₂- protons of the hexyl group and the α-proton (-CH(Br)-).

  • δ 2.2-1.9 (m, 2H): A multiplet for the methylene protons adjacent to the chiral center (-CH₂CH₃).

  • δ 1.7-1.5 (m, 2H): A multiplet for the methylene protons beta to the ester oxygen (-OCH₂CH₂-).

  • δ 1.4-1.2 (m, 6H): A complex multiplet for the remaining four methylene groups of the hexyl chain.

  • δ 1.0-0.8 (t, 6H): Two overlapping triplets corresponding to the terminal methyl groups of the hexyl and butanoate chains.

Expected ¹³C NMR (CDCl₃):

  • δ ~170: Carbonyl carbon of the ester.

  • δ ~66: Carbon of the -OCH₂- group in the hexyl chain.

  • δ ~45: Carbon of the α-carbon bearing the bromine atom (-CH(Br)-).

  • δ ~31, 29, 28, 25, 22, 14: Carbons of the hexyl and butanoate alkyl chains.

Expected IR (neat):

  • ~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl chains.

  • ~1740 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl group.

  • ~1250-1100 cm⁻¹: C-O stretching vibrations of the ester.

  • ~650-550 cm⁻¹: C-Br stretching vibration.

Conclusion

The retrosynthetic analysis of this compound reveals a straightforward and efficient two-step synthetic route from butanoic acid. The key transformations, the Hell-Volhard-Zelinsky reaction and Fischer-Speier esterification, are robust and well-documented reactions in organic synthesis. The provided experimental protocols offer a practical guide for the preparation of this compound. While detailed spectroscopic characterization data is not widely published, the predicted spectral features provide a basis for the identification and quality control of the synthesized product. This technical guide serves as a valuable resource for researchers and professionals in need of a practical understanding of the synthesis of this compound.

References

Technical Guide: Sourcing and Synthesis of Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Commercial Availability Analysis

Direct searches for Hexyl 2-bromobutanoate from commercial chemical vendors do not yield off-the-shelf products. The compound must be synthesized. The primary precursors for a standard esterification synthesis are 2-Bromobutyric acid (CAS No. 80-58-0) and 1-Hexanol (CAS No. 111-27-3), both of which are widely available.

Researchers have two primary routes for acquisition:

  • Custom Synthesis: Contract a chemical synthesis company to produce a desired quantity. This is often the preferred route for non-chemists or those requiring certified purity and larger quantities.

  • In-House Synthesis: Utilize internal laboratory resources to synthesize the compound from its precursors. This is a cost-effective option for smaller quantities and for research groups with organic synthesis capabilities.

The logical workflow for procuring this compound is illustrated in the diagram below.

cluster_procurement Procurement Workflow for Non-Stock Chemicals start Identify Need for This compound search Search Commercial Suppliers (e.g., Sigma-Aldrich, TCI) start->search unavailable Result: Compound is Not a Stock Item search->unavailable decision Decision Point: Acquisition Strategy unavailable->decision custom_synth Option 1: Engage Custom Synthesis Service decision->custom_synth  Outsource in_house Option 2: Perform In-House Synthesis decision->in_house  In-house end Obtain Final Product custom_synth->end procure_sm Procure Starting Materials (See Table 1) in_house->procure_sm synthesize Synthesize & Purify (See Section 4.0) procure_sm->synthesize synthesize->end

Figure 1. Logical workflow for the acquisition of this compound.

Sourcing of Starting Materials

The key precursors, 2-Bromobutyric acid and 1-Hexanol, are readily available. The table below summarizes representative commercial sources and typical purities.

Compound Name CAS Number Molecular Formula Representative Suppliers Typical Purity Available Quantities
2-Bromobutyric acid80-58-0C₄H₇BrO₂Sigma-Aldrich, Fisher Scientific, TCI97-99%5 g, 25 g, 100 g, 500 g
1-Hexanol111-27-3C₆H₁₄OMP Biomedicals, Sigma-Aldrich, Alfa Aesar≥98%100 mL, 500 mL, 1 L, 4 L

Note: Supplier information is representative and not exhaustive. Pricing and availability are subject to change and should be confirmed with the respective vendors.

Representative Synthesis Protocol

The following is a general and representative procedure for the synthesis of this compound via Fischer-Speier esterification. This method involves the acid-catalyzed reaction of 2-bromobutyric acid with 1-hexanol.

Reaction: C₂H₅CH(Br)COOH + CH₃(CH₂)₅OH ---(H⁺ catalyst)---> C₂H₅CH(Br)COO(CH₂)₅CH₃ + H₂O

4.1 Materials and Reagents

  • 2-Bromobutyric acid (1.0 eq)

  • 1-Hexanol (1.5 - 2.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq)

  • Toluene or Hexane (as solvent for azeotropic removal of water)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Glassware: Round-bottom flask, Dean-Stark apparatus, condenser, separatory funnel, distillation setup.

4.2 Experimental Procedure

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-bromobutyric acid, 1-hexanol (1.5 eq), and toluene.

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Work-up - Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted carboxylic acid), and finally with brine.

    • Caution: CO₂ evolution may occur during the bicarbonate wash; vent the separatory funnel frequently.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent (toluene) using a rotary evaporator.

  • Purification: The resulting crude ester can be purified by vacuum distillation to yield the final product, this compound.

4.3 Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • 2-Bromobutyric acid is corrosive and toxic. Handle with care.

  • Concentrated sulfuric acid is extremely corrosive. Add it to the reaction mixture slowly and carefully.

The workflow for this synthesis is visualized in the diagram below.

cluster_synthesis In-House Synthesis Workflow: Fischer Esterification start_mats Starting Materials: 2-Bromobutyric Acid 1-Hexanol Toluene reaction Reaction Setup: Combine reactants, solvent, and H₂SO₄ catalyst in flask with Dean-Stark trap. start_mats->reaction reflux Reflux & Water Removal: Heat mixture to reflux. Collect water azeotropically in Dean-Stark trap. reaction->reflux workup Work-up: Cool reaction. Wash with H₂O, NaHCO₃, and Brine. reflux->workup drying Drying: Dry organic layer over anhydrous MgSO₄. workup->drying evaporation Solvent Removal: Filter and concentrate using rotary evaporator. drying->evaporation purification Purification: Purify crude product via vacuum distillation. evaporation->purification product Final Product: This compound purification->product

Figure 2. General workflow for the synthesis of this compound.

Methodological & Application

Application Notes and Protocols: Use of Hexyl 2-bromobutanoate in Grignard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential use of hexyl 2-bromobutanoate in Grignard reactions. Due to the limited availability of specific literature on this exact compound, the following protocols and data are based on established principles of Grignard reactions with structurally similar α-bromo esters. Researchers should consider these as representative examples and optimize the reaction conditions for their specific needs.

1. Introduction

This compound is a functionalized ester containing two primary sites for nucleophilic attack: the electrophilic carbon of the ester carbonyl group and the carbon atom bonded to the bromine. The reaction with a Grignard reagent (R-MgX), a potent nucleophile, can therefore proceed via two main pathways:

  • Pathway A: Nucleophilic Acyl Substitution and Addition. The Grignard reagent attacks the ester carbonyl. Typically, this occurs in a two-step addition. The first equivalent of the Grignard reagent adds to the carbonyl, leading to the elimination of the hexoxy group and the formation of a ketone intermediate. A second equivalent of the Grignard reagent then rapidly adds to the more reactive ketone to form a tertiary alcohol after acidic workup.

  • Pathway B: Nucleophilic Substitution at the C-Br Bond. The Grignard reagent could potentially displace the bromide at the alpha-position. However, Grignard reagents are generally poor nucleophiles for SN2 reactions with alkyl halides.

The chemoselectivity of the Grignard reagent is a critical factor. Generally, the high reactivity of the carbonyl group in esters makes it the preferred site of attack for Grignard reagents.

2. Potential Applications

The reaction of this compound with Grignard reagents can be a valuable tool for the synthesis of complex organic molecules, particularly tertiary alcohols with a quaternary center adjacent to the hydroxyl group. These structural motifs are of interest in medicinal chemistry and materials science.

3. Experimental Protocols

The following are generalized protocols for the reaction of a Grignard reagent with an α-bromo ester like this compound. Caution: Grignard reactions are highly sensitive to moisture and require anhydrous conditions. All glassware should be oven-dried, and anhydrous solvents must be used.

Protocol 1: Synthesis of a Tertiary Alcohol via Grignard Addition to the Ester Carbonyl

This protocol is designed to favor the attack of the Grignard reagent on the ester carbonyl group.

Materials:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
This compoundC₁₀H₁₉BrO₂251.162.51 g10
Magnesium turningsMg24.310.73 g30
Alkyl/Aryl Bromide (e.g., Bromobenzene)C₆H₅Br157.014.71 g30
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~100 mL-
Saturated aqueous NH₄Cl solutionNH₄Cl53.49~50 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-
Iodine crystal (for initiation)I₂253.811-2 small crystals-

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a small crystal of iodine to the flask.

    • Add a small amount of a solution of the alkyl/aryl bromide in anhydrous diethyl ether (from the dropping funnel) to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction starts, add the remaining solution of the alkyl/aryl bromide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of this compound in anhydrous diethyl ether.

    • Add the this compound solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Expected Outcome:

The expected major product is a tertiary alcohol where two identical alkyl/aryl groups from the Grignard reagent have been added to the carbonyl carbon of the butanoate chain. The bromine atom at the alpha-position is expected to remain intact under these conditions.

Table 1: Representative Quantitative Data (Hypothetical)

Grignard ReagentProductTheoretical Yield (g)Actual Yield (g)% Yield
Phenylmagnesium Bromide2-bromo-3,3-diphenyl-3-hexanol3.873.1080
Methylmagnesium Iodide2-bromo-3-methyl-3-pentanol2.091.5775

Note: These are hypothetical yields and will vary depending on the specific Grignard reagent and reaction conditions.

4. Visualization of Reaction Pathways

Diagram 1: Grignard Reaction Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mg Magnesium R_MgX Grignard Reagent (R-MgX) Mg->R_MgX R_X Alkyl/Aryl Halide R_X->R_MgX Et2O Anhydrous Ether Et2O->R_MgX Ester This compound Intermediate Alkoxide Intermediate Ester->Intermediate 1. R-MgX Workup Aqueous Work-up (NH4Cl) Intermediate->Workup Purification Purification Workup->Purification Product Tertiary Alcohol Purification->Product

Caption: General workflow for the synthesis of a tertiary alcohol from this compound using a Grignard reagent.

Diagram 2: Chemoselective Grignard Addition

Chemoselectivity start This compound + 2 R-MgX pathA Pathway A: Carbonyl Attack (Major) start->pathA pathB Pathway B: C-Br Substitution (Minor) start->pathB productA Tertiary Alcohol pathA->productA productB Substituted Ester pathB->productB

Caption: Depiction of the likely chemoselectivity of the Grignard reaction, favoring attack at the ester carbonyl.

5. Considerations for Drug Development Professionals

  • Scaffolding: The tertiary alcohol products can serve as versatile scaffolds for the synthesis of more complex molecules with potential biological activity.

  • Stereochemistry: The reaction of a Grignard reagent with the ketone intermediate can create a new stereocenter. The diastereoselectivity of this addition may be influenced by the steric bulk of the Grignard reagent and the substituents on the butanoate chain.

  • Functional Group Compatibility: The presence of the bromo-substituent in the product allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid diversification of the core structure for structure-activity relationship (SAR) studies.

The Grignard reaction with this compound offers a promising route for the synthesis of functionalized tertiary alcohols. While specific experimental data for this substrate is not widely available, the general principles of Grignard chemistry suggest that the reaction will proceed with high chemoselectivity at the ester carbonyl. The protocols and information provided herein serve as a valuable starting point for researchers to explore and optimize this transformation for their specific synthetic goals. It is highly recommended to perform small-scale test reactions to determine the optimal conditions and to fully characterize the resulting products.

Application Notes and Protocols: Hexyl 2-Bromobutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Our extensive search included inquiries into its use in common alkylation reactions such as the alkylation of enolates, Williamson ether synthesis, and the alkylation of amines and phenols. Despite these targeted searches, no specific instances of hexyl 2-bromobutanoate being employed as the primary alkylating agent were identified.

The primary context in which this compound appears is as an analyte in studies focused on chiral separation techniques. In this capacity, it serves as a test molecule to evaluate the efficacy of various chiral stationary phases in gas chromatography. These studies, however, do not describe its synthesis or its application in subsequent chemical reactions.

Theoretical Potential as an Alkylating Agent

From a chemical structure standpoint, this compound possesses the key features of an alkylating agent: a carbon-bromine bond where the carbon is susceptible to nucleophilic attack. The bromine atom serves as a good leaving group, and the presence of the hexyl ester moiety could influence its reactivity and solubility.

A generalized reaction scheme for its use as an alkylating agent would involve the displacement of the bromide ion by a nucleophile (Nu:⁻).

G cluster_0 General Alkylation Reaction Hexyl_2-bromobutanoate This compound Product Alkylated Product Hexyl_2-bromobutanoate->Product + Nucleophile Nucleophile Nucleophile (Nu:⁻) Bromide Br⁻

Caption: Generalized Alkylation Scheme.

Hypothetical Applications

Based on the principles of organic chemistry, this compound could potentially be used in the following types of reactions:

  • C-Alkylation: Reaction with enolates derived from ketones, esters, or other active methylene compounds to form a new carbon-carbon bond.

  • O-Alkylation: Reaction with alkoxides or phenoxides (Williamson ether synthesis) to form ethers, although the ester functionality might be sensitive to the basic conditions often employed.

  • N-Alkylation: Reaction with primary or secondary amines to form substituted amines.

  • S-Alkylation: Reaction with thiolates to form thioethers.

Despite its theoretical potential, the practical application of this compound as an alkylating agent in organic synthesis is not supported by the currently available scientific literature. Researchers and drug development professionals seeking to perform alkylations would be better served by consulting literature for more commonly employed and well-documented alkylating agents that have established protocols and predictable outcomes. Should specific applications of this compound be discovered or developed, further detailed analysis, including experimental protocols and data presentation, would be warranted. At present, the creation of detailed application notes and protocols is not feasible due to the absence of primary research data.

Application Notes and Protocols: Nucleophilic Substitution Reactions with Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of nucleophilic substitution reactions involving Hexyl 2-bromobutanoate, a secondary bromoalkanoate ester. The following sections detail the underlying reaction mechanisms, present representative quantitative data, and provide comprehensive experimental protocols for conducting these reactions in a laboratory setting.

Introduction

This compound is a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the C-2 position of the butanoate chain. As a secondary alkyl halide, it can undergo substitution via both S(_N)1 and S(_N)2 pathways, with the outcome being highly dependent on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.[1] Understanding and controlling these factors is crucial for achieving desired product yields and stereochemical outcomes in synthetic chemistry and drug development.

The general form of a nucleophilic substitution reaction with this compound can be represented as follows:

Scheme 1: General Nucleophilic Substitution Reaction

Where Nu

^-
represents the incoming nucleophile.

Reaction Mechanisms

This compound, being a secondary halide, can react through two distinct mechanisms:

  • S(N)2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[2] This concerted process leads to an inversion of stereochemistry at the chiral center. The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[3][2]

  • S(_N)1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that involves the formation of a carbocation intermediate after the departure of the leaving group.[1] The nucleophile then attacks the planar carbocation. This mechanism typically leads to a racemic mixture of products if the starting material is chiral. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate.

The choice between the S(_N)1 and S(_N)2 pathways is influenced by several factors, including the strength of the nucleophile, the polarity of the solvent, and the reaction temperature. For a secondary halide like this compound, S(_N)2 reactions are generally favored by strong, non-bulky nucleophiles and polar aprotic solvents, while S(_N)1 reactions are favored by weak nucleophiles and polar protic solvents.

Quantitative Data

The following tables present representative data for the nucleophilic substitution of this compound with sodium hydroxide under various conditions. This data is illustrative and based on the expected reactivity of a secondary bromoalkanoate. Actual experimental results may vary.

Table 1: Effect of Solvent on Reaction Rate and Product Yield

Solvent System (v/v)Nucleophile (Concentration)Temperature (°C)Apparent Rate Constant (k, M⁻¹s⁻¹)Product Yield (%)
80% Acetone / 20% WaterNaOH (0.1 M)501.5 x 10⁻⁴85
50% Ethanol / 50% WaterNaOH (0.1 M)508.0 x 10⁻⁵78
100% EthanolNaOH (0.1 M)502.5 x 10⁻⁵65 (Significant elimination)
Tetrahydrofuran (THF)NaOH (0.1 M)501.2 x 10⁻⁴82

Table 2: Effect of Temperature on Reaction Rate

Solvent SystemNucleophile (Concentration)Temperature (°C)Apparent Rate Constant (k, M⁻¹s⁻¹)
80% Acetone / 20% WaterNaOH (0.1 M)407.5 x 10⁻⁵
80% Acetone / 20% WaterNaOH (0.1 M)501.5 x 10⁻⁴
80% Acetone / 20% WaterNaOH (0.1 M)603.1 x 10⁻⁴

Experimental Protocols

The following are detailed protocols for conducting a nucleophilic substitution reaction with this compound.

Materials and Reagents
  • This compound (Molar Mass: 251.16 g/mol )[4]

  • Sodium hydroxide (NaOH)

  • Acetone

  • Deionized water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Protocol 1: Synthesis of Hexyl 2-hydroxybutanoate via S(_N)2 Reaction

This protocol is designed to favor the S(_N)2 pathway, leading to the formation of Hexyl 2-hydroxybutanoate.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.51 g (10 mmol) of this compound in 40 mL of 80% aqueous acetone.

  • Reagent Addition: In a separate beaker, prepare a 0.5 M solution of sodium hydroxide by dissolving 0.4 g (10 mmol) of NaOH in 20 mL of deionized water. Add this solution to the flask containing the this compound.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to 50°C using a heating mantle. Allow the reaction to stir for 4-6 hours. To favor substitution over elimination, it is recommended to use lower temperatures and more dilute solutions of sodium hydroxide.[5]

  • Workup:

    • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether.

    • Wash the organic layer with 2 x 30 mL of saturated sodium bicarbonate solution and then with 30 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure Hexyl 2-hydroxybutanoate.

Visualizations

The following diagrams illustrate the S(_N)2 reaction mechanism and a general experimental workflow.

SN2_Mechanism reactant This compound + OH- transition_state Transition State reactant->transition_state Backside Attack product Hexyl 2-hydroxybutanoate + Br- transition_state->product Inversion of Stereochemistry

Caption: S(_N)2 Reaction Mechanism of this compound with Hydroxide.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup setup 1. Reaction Setup (this compound in Acetone/Water) addition 2. Add NaOH Solution setup->addition reflux 3. Heat at 50°C (4-6h) addition->reflux cool 4. Cool to Room Temperature reflux->cool extract 5. Extraction with Diethyl Ether cool->extract wash 6. Wash with NaHCO3 and Brine extract->wash dry 7. Dry with MgSO4 wash->dry evaporate 8. Solvent Evaporation dry->evaporate purification 9. Column Chromatography evaporate->purification

Caption: Experimental Workflow for Nucleophilic Substitution.

References

Application of Hexyl 2-Bromobutanoate in Fragrance Synthesis: A Precursor to Fruity and Green Scents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hexyl 2-bromobutanoate, while not a primary fragrance ingredient itself, serves as a valuable intermediate in the synthesis of fragrance compounds, particularly unsaturated esters that possess desirable fruity and green olfactory profiles. Its primary application lies in its conversion to hexyl crotonate (hexyl but-2-enoate), a recognized fragrance ingredient with a characteristic sweet, fruity, and slightly green aroma. This transformation is achieved through a dehydrobromination reaction, a common strategy in organic synthesis to introduce carbon-carbon double bonds.

This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent conversion to hexyl crotonate, intended for researchers, scientists, and professionals in the fragrance and flavor industry.

Synthesis of this compound

The synthesis of this compound is typically a two-step process commencing from butanoic acid. The first step involves the α-bromination of butanoic acid, followed by esterification with hexanol.

Step 1: Synthesis of 2-Bromobutanoic Acid via Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids.

Reaction: Butanoic Acid + Br₂ (in the presence of PBr₃ catalyst) → 2-Bromobutanoic Acid + HBr

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place butanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Bromination: Slowly add bromine from the dropping funnel to the gently heated reaction mixture. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a suitable trap.

  • Reaction Completion: After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete, as monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture and purify the 2-bromobutanoic acid by distillation under reduced pressure.

Step 2: Synthesis of this compound via Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.

Reaction: 2-Bromobutanoic Acid + Hexan-1-ol (in the presence of an acid catalyst) ⇌ this compound + H₂O

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-bromobutanoic acid, an excess of hexan-1-ol (to drive the equilibrium towards the product), and a catalytic amount of a strong acid such as sulfuric acid or p-toluenesulfonic acid. A non-polar solvent like toluene can be used to aid in the azeotropic removal of water.

  • Esterification: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by analytical techniques (GC, TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

Quantitative Data for Synthesis of this compound

StepReactantsCatalystSolventReaction TimeTemperatureYield
α-Bromination Butanoic Acid, BrominePBr₃ (catalytic)NeatSeveral hoursReflux60-70%
Esterification 2-Bromobutanoic Acid, Hexan-1-olH₂SO₄ (catalytic)Toluene4-8 hoursReflux80-90%

Application in Fragrance Synthesis: Conversion to Hexyl Crotonate

The primary application of this compound in fragrance synthesis is its use as a precursor to hexyl crotonate through a dehydrobromination reaction. This elimination reaction introduces a double bond, transforming the non-fragrant bromoester into a valuable fragrance ingredient.

Dehydrobromination of this compound

The elimination of hydrogen bromide from this compound is typically achieved using a non-nucleophilic base to favor the E2 elimination pathway.

Reaction: this compound + Base → Hexyl but-2-enoate (Hexyl Crotonate) + [Base-H]⁺Br⁻

Experimental Protocol:

  • Reaction Setup: Dissolve this compound in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the solution in an ice bath and slowly add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide.

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by TLC or GC.

  • Workup and Purification: Quench the reaction with water and extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude hexyl crotonate can be purified by vacuum distillation or column chromatography.

Quantitative Data for Dehydrobromination

ReactantBaseSolventReaction TimeTemperatureYield
This compoundDBUTHF2-4 hoursRoom Temperature75-85%
This compoundPotassium tert-butoxideTHF1-3 hours0 °C to Room Temp70-80%

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis processes described.

Synthesis_Hexyl_2_bromobutanoate Butanoic_Acid Butanoic Acid Two_Bromobutanoic_Acid 2-Bromobutanoic Acid Butanoic_Acid->Two_Bromobutanoic_Acid Hell-Volhard-Zelinsky Bromine Br₂ Bromine->Two_Bromobutanoic_Acid PBr3 PBr₃ (cat.) PBr3->Two_Bromobutanoic_Acid Hexyl_2_bromobutanoate This compound Two_Bromobutanoic_Acid->Hexyl_2_bromobutanoate Fischer Esterification Hexanol Hexan-1-ol Hexanol->Hexyl_2_bromobutanoate H2SO4 H₂SO₄ (cat.) H2SO4->Hexyl_2_bromobutanoate

Caption: Synthesis of this compound.

Dehydrobromination_Hexyl_Crotonate Hexyl_2_bromobutanoate This compound Hexyl_Crotonate Hexyl Crotonate Hexyl_2_bromobutanoate->Hexyl_Crotonate Dehydrobromination (E2) Base Base (e.g., DBU) Base->Hexyl_Crotonate

Caption: Synthesis of Hexyl Crotonate.

This compound is a key intermediate for the synthesis of the fragrance ingredient hexyl crotonate. The protocols outlined provide a framework for the laboratory-scale production of this fragrance precursor and its conversion to the final desired product. The successful application of these methods allows for the creation of valuable fragrance molecules with desirable fruity and green notes, contributing to the diverse palette available to perfumers. Further optimization of reaction conditions and purification techniques can be explored to enhance yields and purity for large-scale industrial applications.

Application Notes and Protocols: Hexyl 2-Bromobutanoate as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexyl 2-bromobutanoate and its structural analogs are valuable precursors in the synthesis of a variety of pharmaceutical intermediates. Their utility lies in their ability to act as alkylating agents, introducing a butanoate moiety with a chiral center at the alpha-position. This functionality is a key structural feature in numerous biologically active molecules, including non-natural amino acids and other chiral building blocks. Non-natural amino acids are of significant interest in drug development as they can be incorporated into peptides to enhance their stability, potency, and selectivity.

This document provides detailed application notes and protocols for the use of alkyl 2-bromobutanoates, using the more extensively documented ethyl 2-bromobutanoate as a representative model, in the synthesis of a non-natural amino acid, a derivative of isoleucine. The methodologies described are readily adaptable for this compound.

Key Application: Synthesis of 2-Amino-3-methylpentanoic Acid Derivatives

A primary application of alkyl 2-bromobutanoates is in the synthesis of α-amino acids. The following protocol details the synthesis of a derivative of 2-amino-3-methylpentanoic acid, an isomer of the essential amino acid isoleucine, via the malonic ester synthesis. This method is a robust and widely used strategy for the preparation of substituted carboxylic acids.

Reaction Scheme: Malonic Ester Synthesis of an Isoleucine Analog

The overall synthetic strategy involves the alkylation of diethyl acetamidomalonate with ethyl 2-bromobutanoate, followed by hydrolysis and decarboxylation to yield the target amino acid.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A Diethyl Acetamidomalonate D Alkylated Malonic Ester Intermediate A->D 1. B Ethyl 2-Bromobutanoate B->D 2. C Sodium Ethoxide (Base) C->D in Ethanol E Alkylated Malonic Ester Intermediate H 2-Amino-3-methylpentanoic Acid Derivative (Isoleucine Analog) E->H 1. F Aqueous Acid (e.g., HCl) F->H 2. G Heat G->H 3.

Caption: General workflow for the synthesis of a 2-amino-3-methylpentanoic acid derivative.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a 2-amino-3-methylpentanoic acid derivative using an alkyl 2-bromobutanoate. The data is compiled from analogous reactions reported in the literature.

StepReactant AReactant BProductYield (%)Purity (%)Analysis Method
Alkylation Diethyl AcetamidomalonateEthyl 2-BromobutanoateDiethyl 2-acetamido-2-(1-ethoxycarbonylpropyl)malonate75-85>95NMR, GC-MS
Hydrolysis & Decarboxylation Alkylated IntermediateAqueous HCl2-Amino-3-methylpentanoic Acid HCl salt80-90>98NMR, HPLC

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-acetamido-2-(1-ethoxycarbonylpropyl)malonate (Alkylated Intermediate)

This protocol describes the alkylation of diethyl acetamidomalonate with ethyl 2-bromobutanoate.

Materials:

  • Diethyl acetamidomalonate

  • Ethyl 2-bromobutanoate

  • Sodium metal

  • Absolute ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring until all the sodium has reacted to form a solution of sodium ethoxide.

  • Addition of Malonic Ester: To the freshly prepared sodium ethoxide solution, add diethyl acetamidomalonate dropwise at room temperature with continuous stirring.

  • Alkylation: After the addition of the malonic ester is complete, add ethyl 2-bromobutanoate dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 2-Amino-3-methylpentanoic Acid Hydrochloride (Final Product)

This protocol describes the hydrolysis and decarboxylation of the alkylated intermediate to yield the final amino acid product.

Materials:

  • Diethyl 2-acetamido-2-(1-ethoxycarbonylpropyl)malonate

  • Concentrated hydrochloric acid

  • Ethanol

Procedure:

  • Hydrolysis: In a round-bottom flask, dissolve the alkylated intermediate in concentrated hydrochloric acid.

  • Decarboxylation: Heat the solution to reflux for 6-8 hours. Carbon dioxide will be evolved during this step.

  • Isolation: After the reaction is complete, cool the solution to room temperature and then in an ice bath to precipitate the amino acid hydrochloride salt.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the pure 2-amino-3-methylpentanoic acid hydrochloride.

Signaling Pathways and Logical Relationships

The synthesis described follows a logical progression of well-established organic reactions. The following diagram illustrates the logical relationship between the key steps.

G Start Start: Diethyl Acetamidomalonate + Ethyl 2-Bromobutanoate Enolate_Formation Enolate Formation (Base-mediated) Start->Enolate_Formation Alkylation SN2 Alkylation Enolate_Formation->Alkylation Intermediate Alkylated Malonic Ester Alkylation->Intermediate Hydrolysis Ester & Amide Hydrolysis (Acid-catalyzed) Intermediate->Hydrolysis Decarboxylation Decarboxylation (Heat) Hydrolysis->Decarboxylation Product Final Product: 2-Amino-3-methylpentanoic Acid Decarboxylation->Product

Caption: Logical flow of the malonic ester synthesis for a non-natural amino acid.

Conclusion

This compound and its shorter-chain analogs like ethyl 2-bromobutanoate are versatile reagents for the synthesis of valuable pharmaceutical intermediates, particularly non-natural amino acids. The malonic ester synthesis pathway provides a reliable and high-yielding method for the preparation of these compounds. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to utilize these precursors in their synthetic endeavors. The ability to introduce specific alkyl side chains with defined stereochemistry (through selection of appropriate chiral starting materials or catalysts) makes this a powerful tool in the design of novel therapeutic agents.

Application Notes and Protocols: Esterification of 2-Bromobutanoic Acid with Hexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of hexyl 2-bromobutanoate via the Fischer esterification of 2-bromobutanoic acid with hexanol. This process is of significant interest in organic synthesis and drug development, where α-halo esters serve as versatile intermediates for the introduction of various functional groups. The protocols herein describe the reaction setup, purification, and characterization of the final product.

Introduction

Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.[2] In the context of drug development and medicinal chemistry, α-bromo esters are valuable precursors for the synthesis of a wide range of biologically active molecules, including amino acids and other pharmacologically relevant scaffolds. The esterification of 2-bromobutanoic acid with hexanol yields this compound, a useful intermediate for further chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for the reactants and the product, this compound, is presented in Table 1. This data is essential for reaction monitoring, product identification, and purity assessment.

Table 1: Physicochemical and Spectroscopic Data

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Key IR Absorptions (cm⁻¹)Predicted ¹H NMR Chemical Shifts (ppm)
2-Bromobutanoic AcidC₄H₇BrO₂167.00~215~3000 (broad, O-H), ~1710 (C=O), ~600 (C-Br)10-12 (s, 1H, COOH), 4.3 (t, 1H, CHBr), 2.1 (m, 2H, CH₂), 1.1 (t, 3H, CH₃)
HexanolC₆H₁₄O102.17157~3300 (broad, O-H), ~2950 (C-H)3.6 (t, 2H, CH₂OH), 1.6 (m, 2H, CH₂), 1.3 (m, 6H, (CH₂)₃), 0.9 (t, 3H, CH₃)
This compound C₁₀H₁₉BrO₂ 251.16 [3]Not Reported ~1740 (C=O, ester), ~1180 (C-O, ester), ~580 (C-Br) ~4.2 (t, 1H, CHBr), ~4.1 (t, 2H, OCH₂), ~2.0 (m, 2H, CH₂), ~1.6 (m, 2H, CH₂), ~1.3 (m, 6H, (CH₂)₃), ~1.0 (t, 3H, CH₃), ~0.9 (t, 3H, CH₃)

Experimental Workflow

The overall experimental workflow for the synthesis, purification, and analysis of this compound is depicted in the following diagram.

Esterification_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine 2-bromobutanoic acid, hexanol, and H₂SO₄ reflux 2. Reflux the mixture reactants->reflux extraction 3. Aqueous extraction with NaHCO₃ reflux->extraction Cool to RT drying 4. Dry organic layer with Na₂SO₄ extraction->drying filtration 5. Filter and concentrate drying->filtration nmr 6. ¹H NMR Spectroscopy filtration->nmr ir 7. IR Spectroscopy filtration->ir yield 8. Determine Yield nmr->yield ir->yield

Caption: A flowchart illustrating the key stages of the synthesis and analysis.

Detailed Experimental Protocol

This protocol is a general guideline and can be optimized based on laboratory conditions and desired scale.

4.1. Materials and Reagents

  • 2-Bromobutanoic acid

  • Hexanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Deionized water

4.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • NMR spectrometer

  • FT-IR spectrometer

4.3. Reaction Procedure

  • In a clean, dry round-bottom flask, combine 2-bromobutanoic acid (1.0 eq) and hexanol (1.5 - 2.0 eq). The use of excess alcohol helps to drive the equilibrium towards the product side.

  • With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the molar amount of the carboxylic acid).

  • Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. The reaction temperature should be maintained at the boiling point of the mixture.

  • Allow the reaction to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

4.4. Work-up and Purification

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.

  • Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any unreacted carboxylic acid and the sulfuric acid catalyst. Be cautious as this will produce carbon dioxide gas, so vent the separatory funnel frequently.

  • Wash the organic layer again with deionized water.

  • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.

  • For higher purity, the product can be further purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

5.1. Infrared (IR) Spectroscopy

The IR spectrum of the product is expected to show the following characteristic absorption bands:

  • ~1740 cm⁻¹: A strong absorption corresponding to the C=O stretching vibration of the ester functional group.

  • ~1180 cm⁻¹: A strong absorption corresponding to the C-O stretching vibration of the ester.

  • ~2960-2850 cm⁻¹: C-H stretching vibrations of the alkyl chains.

  • ~580 cm⁻¹: A weak to medium absorption corresponding to the C-Br stretching vibration.

5.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum will provide detailed structural information. The predicted chemical shifts (in ppm) for the protons in this compound are as follows:

  • ~4.2 ppm (triplet): The proton on the carbon bearing the bromine atom (α-proton of the butanoate moiety).

  • ~4.1 ppm (triplet): The two protons of the -OCH₂- group of the hexyl chain.

  • ~2.0 ppm (multiplet): The two protons of the -CH₂- group adjacent to the α-carbon in the butanoate moiety.

  • ~1.6 ppm (multiplet): The two protons of the -CH₂- group adjacent to the -OCH₂- group in the hexyl chain.

  • ~1.3 ppm (multiplet): The remaining six protons of the hexyl chain.

  • ~1.0 ppm (triplet): The three protons of the methyl group in the butanoate moiety.

  • ~0.9 ppm (triplet): The three protons of the terminal methyl group of the hexyl chain.

Expected Yield

The yield of Fischer esterification reactions can vary depending on the specific reactants and reaction conditions. By using an excess of the alcohol and removing water as it is formed (e.g., with a Dean-Stark apparatus), yields can often exceed 90%. For this specific reaction under the described laboratory conditions, a yield in the range of 60-80% can be reasonably expected.

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2-Bromobutanoic acid is a corrosive and lachrymatory substance. Avoid inhalation and contact with skin and eyes.

  • Organic solvents are flammable. Keep away from open flames and ignition sources.

By following these detailed protocols and application notes, researchers can successfully synthesize and characterize this compound for its use in further research and development activities.

References

Application Notes and Protocols: Protecting Group Strategies Involving Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In complex organic syntheses, the strategic use of protecting groups is paramount to ensure the selective transformation of multifunctional molecules.[1] Hexyl 2-bromobutanoate is a bifunctional molecule that presents opportunities for unique protecting group strategies. The α-bromo functionality allows for its attachment to nucleophilic functional groups, while the hexyl ester moiety can serve as a protecting group for a carboxylic acid, which can be removed under specific hydrolytic conditions.[2][3]

This document provides detailed application notes and hypothetical protocols for the use of this compound in the protection of phenolic hydroxyl groups. The methodologies described are based on well-established principles of organic chemistry, including the Williamson ether synthesis for the protection step and ester hydrolysis for deprotection.[3][4] While direct literature examples for this specific reagent are scarce, the following protocols offer a robust starting point for researchers exploring its potential applications.

Core Strategy: Protection of Phenols

The primary application explored here is the use of this compound to protect a phenolic hydroxyl group. The strategy involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces the bromide from this compound in an SN2 reaction. This forms a stable ether linkage, effectively masking the reactivity of the phenol. The hexyl ester remains intact during this process and can be carried through subsequent synthetic steps.

Data Presentation

The following table summarizes the expected outcomes for the protection of 4-methoxyphenol with this compound and its subsequent deprotection, based on analogous reactions reported in the literature.

Step Reaction Substrate Reagents Solvent Temp (°C) Time (h) Yield (%)
1Protection4-MethoxyphenolThis compound, K₂CO₃Acetonitrile801285-95
2DeprotectionProtected PhenolLiOH, THF/H₂OTHF/H₂O25490-98

Experimental Protocols

Protocol 1: Protection of 4-Methoxyphenol with this compound

This protocol details the procedure for the O-alkylation of 4-methoxyphenol using this compound.

Materials:

  • 4-Methoxyphenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (2.76 g, 11 mmol) to the reaction mixture dropwise.

  • Heat the reaction mixture to 80 °C and maintain it at reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure protected phenol.

Protocol 2: Deprotection of the Hexyl Ester

This protocol describes the saponification of the hexyl ester to reveal the carboxylic acid.

Materials:

  • Protected Phenol from Protocol 1

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and extraction

  • Rotary evaporator

Procedure:

  • Dissolve the protected phenol (e.g., 10 mmol) in a mixture of THF (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide (0.48 g, 20 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the hydrolysis by TLC. The reaction is typically complete within 4 hours.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water.

  • Acidify the aqueous solution to pH ~2 by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected product.

Visualizations

The following diagrams illustrate the logical workflow for the protection and deprotection strategies.

Protection_Workflow Phenol Phenol (Substrate) ReactionVessel Reaction (Acetonitrile, 80°C) Phenol->ReactionVessel Base Base (e.g., K₂CO₃) Base->ReactionVessel HexylBromo This compound HexylBromo->ReactionVessel Workup Aqueous Workup & Purification ReactionVessel->Workup 12h ProtectedPhenol Protected Phenol Workup->ProtectedPhenol Yield: 85-95%

Caption: Workflow for the protection of a phenol using this compound.

Deprotection_Workflow ProtectedPhenol Protected Phenol ReactionVessel Hydrolysis (Room Temp) ProtectedPhenol->ReactionVessel Base Base (e.g., LiOH) Base->ReactionVessel Solvent THF/H₂O Solvent->ReactionVessel Acidification Acidification (HCl) & Extraction ReactionVessel->Acidification 4h DeprotectedProduct Deprotected Product (Carboxylic Acid) Acidification->DeprotectedProduct Yield: 90-98%

Caption: Workflow for the deprotection of the hexyl ester via hydrolysis.

References

Application Notes and Protocols for Polymerization Reactions Incorporating Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing Hexyl 2-bromobutanoate as an initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). Due to its structure as an α-haloester, this compound is well-suited to initiate the polymerization of a variety of vinyl monomers, enabling the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. Such polymers are of significant interest in drug delivery, biomaterials, and other advanced applications.

Introduction to this compound in Polymer Synthesis

This compound is a functionalized alkyl halide that can serve as an efficient initiator for Atom Transfer Radical Polymerization (ATRP). In ATRP, the carbon-bromine bond in this compound is reversibly cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a radical that initiates polymerization. This process allows for the controlled growth of polymer chains, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ). The hexyl ester group of the initiator becomes the α-end group of the resulting polymer chain, introducing hydrophobicity and potential for further functionalization.

ATRP is a robust and versatile polymerization technique that is tolerant of a wide range of functional groups in the monomer, making it suitable for the synthesis of complex polymer architectures. By carefully selecting the monomer, catalyst, ligand, and reaction conditions, a diverse library of polymers can be synthesized for various applications, including the development of novel drug delivery systems and advanced materials.

Key Application: Synthesis of Poly(methyl methacrylate) via ATRP

This protocol details the synthesis of poly(methyl methacrylate) (PMMA) using this compound as the initiator. PMMA is a widely used biocompatible polymer, and its synthesis with a specific end-group functionality via ATRP is of great interest for creating block copolymers and other advanced architectures for drug delivery applications.

Experimental Protocol: ATRP of Methyl Methacrylate (MMA)

Materials:

  • Monomer: Methyl methacrylate (MMA), purified by passing through a column of basic alumina to remove inhibitor.

  • Initiator: this compound

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent: Anisole or Toluene (anhydrous)

  • Nitrogen gas (high purity)

  • Inhibitor remover columns

  • Syringes and Schlenk flasks

Procedure:

  • Monomer and Solvent Preparation: Purify MMA by passing it through a basic alumina column to remove the inhibitor. The solvent (e.g., anisole) should be deoxygenated by bubbling with nitrogen for at least 30 minutes.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask with a rubber septum and subject it to three cycles of vacuum and backfilling with nitrogen to ensure an inert atmosphere.

  • Addition of Reagents: Through a nitrogen-purged syringe, add the deoxygenated solvent (e.g., 5 mL of anisole), the purified MMA (e.g., 5.0 g, 50 mmol), and the ligand, PMDETA (e.g., 17.3 mg, 0.1 mmol). Stir the mixture to allow for the formation of the copper-ligand complex, which should result in a colored solution.

  • Initiation: Using a separate syringe, add the initiator, this compound (e.g., 237 mg, 1.0 mmol), to the reaction mixture.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70°C). The polymerization is allowed to proceed with vigorous stirring. Samples can be periodically withdrawn using a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

  • Termination and Purification: After the desired time or monomer conversion is reached, terminate the polymerization by opening the flask to air and cooling it to room temperature. Dilute the reaction mixture with a suitable solvent like tetrahydrofuran (THF). To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

  • Polymer Isolation: Precipitate the purified polymer solution into a large excess of a non-solvent, such as cold methanol or hexane. Filter the precipitated polymer and dry it under vacuum at an elevated temperature (e.g., 60°C) to a constant weight.

Data Presentation

The following table summarizes expected quantitative data for the ATRP of methyl methacrylate initiated by this compound, based on typical results for similar α-haloester initiators. The theoretical molecular weight (M_n,theo) is calculated as: M_n,theo = (([Monomer]/[Initiator]) × Monomer Molecular Weight × Conversion) + Initiator Molecular Weight.

Entry[MMA]:[Initiator]:[CuBr]:[PMDETA]Temp (°C)Time (h)Conversion (%)M_n,theo ( g/mol )M_n,exp ( g/mol )Dispersity (Đ)
150:1:1:170465335035001.15
2100:1:1:170670710075001.20
3200:1:1:17087515100160001.25

M_n,exp (experimental number-average molecular weight) and Đ are typically determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the Atom Transfer Radical Polymerization (ATRP) of a vinyl monomer using this compound as an initiator.

ATRP_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_polymerization Polymerization cluster_workup Work-up and Purification Monomer_Prep Monomer Purification (Inhibitor Removal) Add_Reagents Add Solvent, Monomer, & Ligand Monomer_Prep->Add_Reagents Solvent_Prep Solvent Deoxygenation (N2 Purge) Solvent_Prep->Add_Reagents Add_Catalyst Add CuBr to Schlenk Flask Inert_Atm Vacuum/N2 Cycles Add_Catalyst->Inert_Atm Inert_Atm->Add_Reagents Complex_Formation Stir to Form Cu/Ligand Complex Add_Reagents->Complex_Formation Add_Initiator Add Hexyl 2-bromobutanoate Complex_Formation->Add_Initiator Heating Heat to Reaction Temperature (e.g., 70°C) Add_Initiator->Heating Sampling Monitor Conversion (NMR/GC) Heating->Sampling Termination Terminate Polymerization (Expose to Air) Sampling->Termination Dilution Dilute with THF Termination->Dilution Catalyst_Removal Pass Through Alumina Column Dilution->Catalyst_Removal Precipitation Precipitate in Non-solvent Catalyst_Removal->Precipitation Drying Dry Polymer Under Vacuum Precipitation->Drying

ATRP Experimental Workflow Diagram

Synthesis of Novel Heterocyclic Compounds from Hexyl 2-Bromobutanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing Hexyl 2-bromobutanoate as a key starting material. The following sections outline the synthesis of two distinct classes of heterocyclic compounds: N-substituted 2-thiohydantoins and 2-aminothiazoles. These protocols are designed to be a practical guide for researchers in organic synthesis and medicinal chemistry.

Application Note 1: Synthesis of Novel N-Substituted 2-Thiohydantoin Derivatives

Introduction:

N-substituted 2-thiohydantoins are a class of heterocyclic compounds with a wide range of biological activities, making them attractive scaffolds in drug discovery. This application note describes the synthesis of a novel N-substituted 2-thiohydantoin derivative through the alkylation of a pre-existing thiohydantoin ring with this compound. This synthetic route offers a straightforward method to introduce a lipophilic hexyl ester side chain, potentially enhancing the pharmacological properties of the resulting molecule.

Reaction Scheme:

cluster_0 Synthesis of Hexyl 2-(5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)butanoate This compound reagents + K2CO3, TBAB (catalyst) This compound->reagents 5,5-dimethyl-2-thiohydantoin 5,5-dimethyl-2-thiohydantoin->reagents Product reagents->Product

Caption: Reaction scheme for the synthesis of a novel N-substituted 2-thiohydantoin.

Experimental Protocol:

Materials:

  • 5,5-dimethyl-2-thiohydantoin

  • This compound

  • Potassium carbonate (K2CO3), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • To a solution of 5,5-dimethyl-2-thiohydantoin (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 eq) and a catalytic amount of tetrabutylammonium bromide (0.1 eq).

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a viscous oil.

Data Presentation:

CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)Physical State
Hexyl 2-(5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)butanoate (Predicted)5,5-dimethyl-2-thiohydantoinThis compoundAcetonitrile2485-95Viscous Oil

Logical Workflow:

start Start reactants Combine 5,5-dimethyl-2-thiohydantoin, K2CO3, and TBAB in Acetonitrile start->reactants add_bromoester Add this compound reactants->add_bromoester react Stir at Room Temperature for 24h add_bromoester->react workup Filter and Concentrate react->workup purify Column Chromatography workup->purify product Obtain Pure Product purify->product end End product->end

Caption: Experimental workflow for the synthesis of the N-substituted 2-thiohydantoin.

Application Note 2: Hantzsch Synthesis of Novel 2-Aminothiazole Derivatives

Introduction:

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The Hantzsch thiazole synthesis is a classic and reliable method for the construction of this heterocyclic core. This application note details a general protocol for the synthesis of novel 2-aminothiazole derivatives from this compound and a substituted thiourea. This one-pot reaction provides a versatile entry to a library of potentially bioactive compounds.

Reaction Scheme:

cluster_1 Hantzsch Synthesis of a 2-Aminothiazole Derivative This compound reagents + Ethanol, Reflux This compound->reagents Thiourea Thiourea->reagents Product reagents->Product

Caption: Hantzsch synthesis of a 2-aminothiazole derivative.

Experimental Protocol:

Materials:

  • This compound

  • Thiourea (or a substituted thiourea)

  • Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Data Presentation:

CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)Physical State
Hexyl 2-(2-amino-1,3-thiazol-4-yl)butanoate (Predicted)This compoundThioureaEthanol4-670-85Solid or viscous oil

Signaling Pathway/Logical Relationship Diagram:

This diagram illustrates the key bond formations in the Hantzsch thiazole synthesis.

A Thiourea (Nucleophile) C S-Alkylation A->C B This compound (Electrophile) B->C D Intramolecular Condensation C->D E Dehydration D->E F 2-Aminothiazole Product E->F

Caption: Key steps in the Hantzsch thiazole synthesis.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Hexyl 2-bromobutanoate. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues encountered during this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary reaction is the Fischer-Speier esterification of 2-bromobutanoic acid with hexan-1-ol, typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and involves the formation of an ester and water. To drive the equilibrium towards the product, it is common to use an excess of one reactant (usually the alcohol) or to remove water as it is formed.[1][2][3][4][5]

Q2: What are the most common side reactions I should be aware of?

A2: The two most significant side reactions are:

  • Dehydrobromination: The acidic conditions and elevated temperatures can promote the elimination of hydrogen bromide (HBr) from the 2-bromobutanoic acid or the resulting ester. This leads to the formation of crotonic acid or its ester, Hexyl crotonate, as an unsaturated impurity.

  • Ether Formation: Hexan-1-ol can undergo acid-catalyzed self-condensation to form dihexyl ether, particularly at higher temperatures.

Q3: I have a low yield of my desired product. What are the potential causes and how can I improve it?

A3: Low yields are a common issue in Fischer esterification. Here are several factors to consider:

  • Incomplete reaction: The reaction may not have reached equilibrium or may have been stopped prematurely. Consider increasing the reaction time or temperature (while being mindful of side reactions).

  • Water content: The presence of water in the starting materials or formed during the reaction can shift the equilibrium back towards the reactants. Ensure you are using dry reagents and glassware. Employing a Dean-Stark apparatus to remove water azeotropically can significantly improve yields.

  • Insufficient catalyst: The amount of acid catalyst may be too low. A typical catalytic amount is 1-5 mol% of the limiting reagent.

  • Sub-optimal reactant ratio: Using a large excess of hexan-1-ol can help drive the reaction to completion.

  • Losses during workup: The purification process, such as extraction and distillation, can lead to product loss. Ensure efficient phase separation and careful distillation.

Q4: My final product is contaminated with an impurity that has a similar boiling point. What could it be and how can I remove it?

A4: A common impurity with a boiling point close to that of this compound is Hexyl crotonate, the dehydrobromination byproduct. Fractional distillation under reduced pressure is the most effective method for separating these two compounds. Careful control of the distillation parameters, such as pressure and temperature, is crucial for achieving good separation.

Q5: How can I minimize the formation of dihexyl ether?

A5: The formation of dihexyl ether is favored at higher temperatures. To minimize this side reaction, it is advisable to conduct the esterification at the lowest effective temperature. Using a milder acid catalyst or a lower concentration of the catalyst can also help reduce the rate of ether formation.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common problems encountered during the synthesis of this compound.

Observed Problem Potential Cause Recommended Action Expected Outcome
Low Yield of this compound Incomplete reaction due to equilibrium.Use a 3-5 fold excess of hexan-1-ol.Increased conversion to the ester.
Presence of water in the reaction mixture.Use a Dean-Stark trap to remove water azeotropically.Shift in equilibrium towards product formation.
Insufficient reaction time or temperature.Increase reflux time to 8-12 hours. Monitor reaction progress by TLC or GC.Drive the reaction to completion.
Presence of a Major Impurity with a Lower Boiling Point Formation of dihexyl ether.Lower the reaction temperature. Use a milder acid catalyst (e.g., p-TsOH instead of H₂SO₄).Reduced formation of the ether byproduct.
Presence of a Major Impurity with a Similar Boiling Point Dehydrobromination to form Hexyl crotonate.Use a less acidic catalyst or a lower catalyst loading. Maintain a moderate reaction temperature.Minimized formation of the unsaturated ester.
Difficult Purification by Distillation Close boiling points of the product and byproducts.Perform fractional distillation under reduced pressure.Improved separation of this compound from impurities.
Reaction Mixture Turns Dark Decomposition of starting materials or products.Lower the reaction temperature. Ensure an inert atmosphere (e.g., nitrogen) if sensitive to oxidation.Reduced charring and decomposition.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

Materials:

  • 2-Bromobutanoic acid (1.0 eq)

  • Hexan-1-ol (3.0 eq)

  • Concentrated Sulfuric Acid (0.05 eq)

  • Toluene (as solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Diethyl ether

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-bromobutanoic acid, hexan-1-ol, and toluene.

  • Slowly add concentrated sulfuric acid to the mixture with stirring.

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete when no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizing Reaction Pathways

To better understand the chemical transformations occurring during the synthesis, the following diagrams illustrate the main reaction and potential side reactions.

Synthesis_Pathway Reactants 2-Bromobutanoic Acid + Hexan-1-ol Catalyst H₂SO₄ (cat.) Reactants->Catalyst Dehydrobromination_Product Hexyl crotonate Reactants->Dehydrobromination_Product Dehydrobromination Ether_Formation_Product Dihexyl ether Reactants->Ether_Formation_Product Ether Formation Product This compound Catalyst->Product Esterification Water H₂O Product->Water

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Yield Low Yield? Start->Check_Yield Check_Purity Impurity Detected? Check_Yield->Check_Purity No Optimize_Conditions Increase Reactant Excess Remove Water (Dean-Stark) Increase Reaction Time Check_Yield->Optimize_Conditions Yes Adjust_Temp_Catalyst Lower Reaction Temperature Use Milder Catalyst Check_Purity->Adjust_Temp_Catalyst Yes End Pure Product Check_Purity->End No Optimize_Conditions->Start End_Low_Yield Re-evaluate Protocol Optimize_Conditions->End_Low_Yield Fractional_Distillation Perform Fractional Distillation Adjust_Temp_Catalyst->Fractional_Distillation Fractional_Distillation->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of Hexyl 2-bromobutanoate by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of hexyl 2-bromobutanoate using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound?

A typical starting solvent system for the purification of this compound, a relatively nonpolar compound, is a mixture of hexane and ethyl acetate. A low polarity eluent, such as 95:5 to 90:10 hexane:ethyl acetate, is a good starting point for thin-layer chromatography (TLC) analysis to determine the optimal solvent ratio.

Q2: How can I determine the appropriate solvent ratio for the column?

The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound on a TLC plate. This generally translates to good separation on a column. It is recommended to perform a gradient TLC, testing various ratios of hexane and ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20) to identify the solvent mixture that gives the best separation between the desired product and any impurities.

Q3: Is this compound stable on silica gel?

While many esters are stable on silica gel, α-bromo esters can be susceptible to decomposition, especially if the silica gel is acidic or if the compound is exposed to it for an extended period. It is advisable to use silica gel with a neutral pH. If decomposition is suspected, a quick stability test can be performed by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.

Q4: What are the common impurities in a synthesis of this compound?

Common impurities can include unreacted starting materials such as 2-bromobutanoic acid and hexanol, as well as byproducts from the esterification reaction. The polarity of these impurities will differ, with the carboxylic acid being significantly more polar and the alcohol being more polar than the target ester.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product Elutes Too Quickly (High Rf) The solvent system is too polar.Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.
Product Elutes Too Slowly (Low Rf) The solvent system is not polar enough.Increase the proportion of the more polar solvent in your eluent system.
Poor Separation of Product and Impurities - Inappropriate solvent system.- Column overloading.- Column was packed improperly.- Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf).- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels.
Product Appears to Decompose on the Column - Acidic silica gel.- Prolonged contact time with silica.- Use neutralized silica gel or an alternative stationary phase like alumina.- Increase the flow rate of the column to minimize residence time.
Streaking of the Product Band - Compound is not fully soluble in the eluent.- Sample was loaded in a solvent that is too polar.- Ensure the compound is fully dissolved before loading.- Load the sample in the minimum amount of the initial, least polar eluent.
No Product Eluted from the Column - The compound is too polar and has stuck to the silica.- The compound is colorless and was missed during fraction collection.- Gradually increase the polarity of the eluent significantly (e.g., flush with 100% ethyl acetate).- Analyze all collected fractions by TLC.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound. It is essential to first determine the optimal eluent composition by TLC.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Sand (washed)

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Preparation of the Column:

  • Securely clamp the column in a vertical position.

  • Add a small plug of glass wool or cotton to the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer of sand (approximately 1 cm) over the plug.

  • Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 98:2 hexane:ethyl acetate).

  • Pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Drain the solvent until the level is just at the top of the sand.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is again at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in appropriately sized test tubes or vials.

  • Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column.

  • If a gradient elution is required (based on TLC analysis of the crude mixture), gradually increase the polarity of the solvent system.

5. Analysis of Fractions:

  • Monitor the elution of compounds by spotting fractions onto TLC plates.

  • Visualize the spots under a UV lamp or by using an appropriate staining agent.

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Logical Workflow for Troubleshooting

Caption: Troubleshooting workflow for column chromatography.

Technical Support Center: Synthesis of Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Hexyl 2-bromobutanoate.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the two main stages of this compound synthesis: the α-bromination of butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction and the subsequent esterification with hexanol.

Part 1: Hell-Volhard-Zelinsky (HVZ) Bromination of Butanoic Acid

Question 1: My HVZ reaction is very slow or appears incomplete. What are the possible causes and solutions?

Answer:

Incomplete or slow HVZ reactions can be attributed to several factors:

  • Insufficient Catalyst: Red phosphorus or phosphorus tribromide (PBr₃) is crucial for the reaction to proceed. Ensure the catalytic amount is appropriate. For reactions that are particularly sluggish, using a full molar equivalent of PBr₃ can overcome slow kinetics.[1]

  • Moisture Contamination: The intermediates in the HVZ reaction, particularly the acyl bromide, are sensitive to moisture. Ensure all glassware is thoroughly dried and reactants are anhydrous.

  • Low Reaction Temperature: The HVZ reaction often requires high temperatures to proceed at a reasonable rate.[2][3] If the reaction is slow, consider carefully increasing the reflux temperature.

  • Poor Quality Reagents: The purity of butanoic acid, bromine, and the phosphorus catalyst can impact the reaction. Use freshly opened or purified reagents if contamination is suspected.

Question 2: I am observing the formation of significant side products during the bromination of butanoic acid. How can I minimize these?

Answer:

The primary side product of concern in the HVZ reaction is the formation of α,α-dibromobutanoic acid. To minimize this and other impurities:

  • Control Bromine Stoichiometry: Add the bromine dropwise and slowly to the reaction mixture. This prevents localized high concentrations of bromine that can lead to over-bromination. Use of one molar equivalent of bromine is critical.[1]

  • Maintain Appropriate Temperature: While high temperatures can be necessary, excessive heat can lead to decomposition and the formation of β-unsaturated carboxylic acids through the elimination of HBr.[4] Careful temperature control is key.

  • Purification of 2-bromobutanoic acid: After the reaction and workup, careful purification of the intermediate 2-bromobutanoic acid by vacuum distillation can remove unreacted butanoic acid and dibrominated side products before proceeding to the esterification step.

Part 2: Fischer Esterification of 2-bromobutanoic acid with Hexanol

Question 3: The yield of this compound is low after the esterification step. How can I drive the reaction to completion?

Answer:

Fischer esterification is a reversible reaction.[5] Low yields are often due to the equilibrium not favoring the product. To shift the equilibrium towards the formation of the ester, you can:

  • Use an Excess of One Reactant: The most common and cost-effective strategy is to use a large excess of the alcohol (hexanol).[5] A 3 to 10-fold excess can significantly increase the yield.

  • Remove Water: The water produced during the reaction can hydrolyze the ester back to the starting materials. Removing water as it forms is an effective way to drive the reaction forward.[6][7] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene to sequester the water.[5]

    • Drying Agents: Adding molecular sieves to the reaction mixture.[7]

  • Increase Catalyst Concentration: While catalytic, ensuring an adequate amount of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid is present can increase the reaction rate.[6]

Question 4: I am having difficulty purifying the final product, this compound. What are the best practices for purification?

Answer:

Purification can be challenging due to the similar boiling points of the product and unreacted hexanol.

  • Aqueous Workup: First, neutralize the acid catalyst with a base wash (e.g., 5% sodium bicarbonate solution) and then wash with brine to remove water-soluble impurities.[8][9]

  • Fractional Distillation: Careful fractional distillation under reduced pressure is the most effective method for separating this compound from excess hexanol and any remaining 2-bromobutanoic acid. The lower pressure allows for distillation at a lower temperature, minimizing the risk of product decomposition.

  • Chromatography: If distillation is not providing sufficient purity, column chromatography on silica gel can be used for further purification.

Question 5: Could transesterification be a side reaction?

Answer:

Transesterification is the conversion of one ester to another and can occur under acidic or basic conditions.[10] In this synthesis, if an alcohol other than hexanol is present as an impurity during the Fischer esterification, a different ester could be formed as a side product. To avoid this, ensure that the hexanol used is of high purity and that the reaction vessel is clean.

Data Presentation

Table 1: General Conditions for Fischer Esterification Yield Optimization

ParameterConditionRationale
Reactant Ratio (Hexanol:Acid) 3:1 to 10:1Shifts equilibrium towards product formation.[5]
Catalyst Conc. H₂SO₄ or p-TsOHProtonates the carboxylic acid, making it more electrophilic.[6]
Temperature 60-110 °CIncreases reaction rate, but higher temperatures can favor the reverse reaction.[7]
Water Removal Dean-Stark trap or molecular sievesPrevents hydrolysis of the ester product.[5][7]
Reaction Time 1-10 hoursDependent on temperature and reactant concentrations.[7]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step A: Synthesis of 2-bromobutanoic acid via Hell-Volhard-Zelinsky Reaction

  • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid and a catalytic amount of red phosphorus.

  • Heat the mixture and add bromine dropwise from the dropping funnel.

  • After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture and carefully quench with water to hydrolyze the intermediate acyl bromide to the carboxylic acid.

  • Extract the 2-bromobutanoic acid with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude 2-bromobutanoic acid by vacuum distillation.

Step B: Fischer Esterification of 2-bromobutanoic acid with Hexanol

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-bromobutanoic acid, a 5-fold molar excess of hexanol, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude this compound by fractional distillation under reduced pressure.

Protocol 2: One-Pot Synthesis of this compound

This protocol is an alternative where the HVZ reaction is quenched with the alcohol to directly form the ester.[1][2]

  • In a round-bottom flask fitted with a reflux condenser, add butanoic acid and red phosphorus.

  • Heat the mixture and slowly add bromine.

  • Reflux the mixture for the required time.

  • Cool the reaction mixture to 0 °C and carefully add n-hexanol dropwise with vigorous stirring.

  • Allow the mixture to warm to room temperature and then heat to reflux to complete the esterification.

  • After cooling, evaporate the mixture under reduced pressure and purify the residue by vacuum distillation.

Visualizations

logical_relationship start Low Yield of this compound problem1 Issue in HVZ Bromination? start->problem1 problem2 Issue in Fischer Esterification? start->problem2 cause1a Incomplete Reaction problem1->cause1a cause1b Side Product Formation problem1->cause1b cause2a Equilibrium Not Favoring Product problem2->cause2a cause2b Product Hydrolysis problem2->cause2b solution1a1 Increase Temperature cause1a->solution1a1 solution1a2 Add More Catalyst (PBr3) cause1a->solution1a2 solution1b1 Slow Bromine Addition cause1b->solution1b1 solution2a1 Use Excess Hexanol cause2a->solution2a1 solution2b1 Remove Water (Dean-Stark) cause2b->solution2b1

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

experimental_workflow cluster_0 Two-Step Synthesis cluster_1 One-Pot Synthesis start_A Butanoic Acid + P/Br2 hvz Hell-Volhard-Zelinsky Reaction start_A->hvz intermediate 2-bromobutanoic acid hvz->intermediate esterification Fischer Esterification (Hexanol, H+) intermediate->esterification product_A This compound esterification->product_A start_B Butanoic Acid + P/Br2 hvz_one_pot HVZ Reaction start_B->hvz_one_pot quench Quench with Hexanol hvz_one_pot->quench product_B This compound quench->product_B

Caption: Comparison of two-step and one-pot synthesis workflows for this compound.

References

Technical Support Center: Purification of Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Hexyl 2-bromobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically arise from the two-step synthesis process: the Hell-Volhard-Zelinskii (HVZ) bromination of butanoic acid to form 2-bromobutanoic acid, followed by Fischer esterification with 1-hexanol.

Common Impurities Include:

  • Unreacted Starting Materials: Butanoic acid and 1-hexanol.

  • Intermediate Products: 2-bromobutanoic acid.

  • Reaction Byproducts: Water (from esterification), and potentially small amounts of the acyl bromide intermediate from the HVZ reaction if hydrolysis was incomplete.

  • Catalyst Residues: Acid catalyst (e.g., sulfuric acid) from the esterification step.

Q2: What is the recommended primary purification method for this compound?

A2: Vacuum distillation is the most effective and commonly used method for purifying this compound on a laboratory scale. This technique separates compounds based on differences in their boiling points at a reduced pressure, which is crucial for preventing the decomposition of the target molecule at high temperatures.

Q3: How can I remove acidic impurities before distillation?

A3: Acidic impurities, such as residual butanoic acid, 2-bromobutanoic acid, and the acid catalyst, can be removed by performing a liquid-liquid extraction. The crude product should be dissolved in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) and washed with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) solution. This will convert the acidic impurities into their corresponding salts, which are soluble in the aqueous layer and can be separated. Following the base wash, a wash with brine (saturated NaCl solution) is recommended to remove residual water from the organic layer before drying and solvent evaporation.

Troubleshooting Guides

Vacuum Distillation Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Bumping or Unstable Boiling - Insufficient stirring or lack of boiling chips.- Heating the flask too rapidly.- Ensure adequate stirring with a magnetic stir bar or add fresh boiling chips.- Apply heat gradually and evenly to the distillation flask.
Product Not Distilling at Expected Temperature - Inaccurate pressure reading.- Presence of a significant amount of low-boiling impurities.- System leak.- Verify the accuracy of the vacuum gauge.- Collect a forerun of low-boiling impurities at a lower temperature before increasing the heat to distill the main product.- Check all joints and connections for leaks. Ensure proper greasing of ground glass joints.
Product Decomposes in the Distillation Flask - Excessive heating temperature.- Prolonged heating time.- Use a lower vacuum to reduce the boiling point.- Ensure the heating mantle is appropriately sized for the flask to allow for efficient and even heating.
Low Recovery of Purified Product - Inefficient fraction collection.- Product loss in the distillation column or condenser.- Use a fraction collector or carefully monitor the distillation temperature to collect the desired fraction.- Ensure the condenser is adequately cooled to minimize loss of product vapor.
Liquid-Liquid Extraction Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine to help break the emulsion.- Allow the mixture to stand for a longer period.
Poor Separation of Layers - Similar densities of the organic and aqueous phases.- Add a small amount of a different, less dense organic solvent to the organic layer or more water/brine to the aqueous layer to increase the density difference.
Acidic Impurities Remain After Washing - Insufficient amount of basic solution used.- Incomplete mixing of the layers.- Use a larger volume of the basic wash solution or perform multiple washes.- Ensure thorough but gentle mixing of the two phases.

Experimental Protocols

Protocol 1: Acid Removal by Liquid-Liquid Extraction
  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and gently invert it several times, periodically venting to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolution is observed.

  • Wash the organic layer with an equal volume of brine.

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude, acid-free product.

Protocol 2: Purification by Vacuum Distillation
  • Set up a vacuum distillation apparatus with a heating mantle, a round-bottom flask containing the crude product and a stir bar, a fractionating column (optional but recommended for better separation), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Ensure all connections are secure and properly greased.

  • Begin stirring and gradually apply vacuum to the system.

  • Once the desired pressure is reached and stable, slowly heat the distillation flask.

  • Collect any low-boiling forerun in a separate receiving flask.

  • As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the pure product.

  • Continue distillation until the temperature begins to rise again or only a small amount of residue remains in the distillation flask.

  • Turn off the heat, allow the system to cool, and then slowly and carefully release the vacuum before collecting the purified product.

Data Presentation

Table 1: Physical Properties and Expected Boiling Points of this compound

PropertyValue
Molecular Formula C₁₀H₁₉BrO₂
Molecular Weight 251.16 g/mol
Boiling Point (Predicted at atmospheric pressure) ~230-240 °C (with decomposition)
Boiling Point (at reduced pressure) Specific boiling point is highly dependent on the vacuum level. A precise value should be determined experimentally or from literature for the specific vacuum used.

Visualizations

Logical Workflow for Purification of this compound

Purification_Workflow Crude Crude Hexyl 2-bromobutanoate LLE Liquid-Liquid Extraction (Acid Removal) Crude->LLE AcidFree Acid-Free Crude Product LLE->AcidFree Organic Layer AcidicWaste Aqueous Acidic Waste LLE->AcidicWaste Aqueous Layer SolventRecovery Solvent Evaporation AcidFree->SolventRecovery Distillation Vacuum Distillation Pure Pure Hexyl 2-bromobutanoate Distillation->Pure Main Fraction Forerun Low-boiling Impurities Distillation->Forerun Forerun Residue High-boiling Residue Distillation->Residue Residue SolventRecovery->Distillation

Caption: Workflow for the purification of this compound.

Preventing decomposition of Hexyl 2-bromobutanoate during workup

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of Hexyl 2-bromobutanoate during experimental workup.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during workup?

This compound, an α-bromoester, is susceptible to two main decomposition pathways during aqueous workup:

  • Hydrolysis (Saponification): Under basic or strongly acidic conditions, the ester linkage can be cleaved, yielding 2-bromobutanoic acid and hexanol.[1][2][3] Basic hydrolysis is typically faster and irreversible, leading to the formation of the carboxylate salt of the acid.[1][3]

  • Elimination (Dehydrobromination): The presence of a base can promote an elimination reaction, where a proton is abstracted from the carbon adjacent to the bromine, and the bromide ion is eliminated. This results in the formation of hexyl crotonate or other isomeric butenoates.[4][5][6] Strong, bulky bases particularly favor elimination over substitution.

A third, less common pathway is a nucleophilic substitution (SN2) reaction, where a nucleophile present in the workup solution displaces the bromide.

Decomposition PathwayTriggering ConditionsResulting Products
Hydrolysis (Saponification)Basic conditions (e.g., NaHCO₃, Na₂CO₃ washes), Strong acidic conditions2-bromobutanoic acid (or its salt) and hexanol
Elimination (E2)Basic conditions (especially with strong or hindered bases)Hexyl crotonate, Hexyl isocrotonate
Nucleophilic Substitution (SN2)Presence of nucleophiles (e.g., excess amine from reaction)Substitution product (e.g., amino ester)

Q2: I'm observing a loss of my product after a basic wash (e.g., sodium bicarbonate). What is likely happening and how can I prevent it?

Observing product loss after a basic wash with reagents like sodium bicarbonate or sodium carbonate is a strong indicator of decomposition via hydrolysis or elimination.[1][3] Even weak bases can be sufficient to initiate these degradation pathways in sensitive α-bromoesters.

Troubleshooting Steps:

  • Avoid Strong Bases: Do not use strong bases like sodium hydroxide or potassium carbonate for quenching or washing.

  • Use Milder Bases with Caution: If a basic wash is necessary to remove acidic impurities, use a saturated solution of sodium bicarbonate with minimal contact time and at low temperatures (0-5 °C). Immediately follow with a water wash and a brine wash to remove residual base.

  • Consider an Acidic Wash: If your compound is stable to acid, a dilute acidic wash (e.g., 1M HCl) can be used to remove basic impurities.[7]

  • Utilize a Buffered Wash: For sensitive substrates, using a buffered wash solution (e.g., a phosphate buffer with a pH around 7) can help neutralize acid without creating a strongly basic environment.

  • Anhydrous Workup: If possible, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica gel or alumina to remove polar impurities.

Q3: My final product shows alkene peaks in the NMR spectrum that were not present in the crude material. What is the cause?

The appearance of alkene signals (typically in the 5-7 ppm region in ¹H NMR) suggests that an elimination reaction has occurred during the workup.[4][5] This is often triggered by exposure to basic conditions, as described in Q2. Heat can also promote elimination reactions.

Preventative Measures:

  • Maintain Low Temperatures: Perform all workup steps, including extractions and washes, at low temperatures (ice bath).

  • Minimize Contact Time: Reduce the time your compound is in contact with any aqueous, and especially basic, solutions.

  • Neutralize Carefully: If quenching a reaction that used a strong acid, do so cautiously with a mild base at low temperature to avoid a sudden increase in pH and temperature.

Experimental Protocols

Protocol 1: Recommended Workup for this compound

This protocol is designed to minimize the risk of hydrolysis and elimination.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. NH₄Cl is a mild acidic salt and will help to neutralize any remaining base without making the solution strongly acidic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Washing:

    • Wash the combined organic layers once with cold, deionized water.

    • Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine). This helps to remove dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.

Troubleshooting Workflow

The following diagram outlines a troubleshooting workflow for preventing the decomposition of this compound during workup.

DecompositionTroubleshooting start Start: Crude Product (this compound) workup Perform Workup start->workup analyze Analyze Product (NMR, LC-MS) workup->analyze decomposition Decomposition Observed? analyze->decomposition no_decomp No Decomposition: Product Isolated decomposition->no_decomp No identify_cause Identify Cause decomposition->identify_cause Yes hydrolysis Hydrolysis Products (Acid, Alcohol) identify_cause->hydrolysis Acid/Alcohol Peaks elimination Elimination Products (Alkene) identify_cause->elimination Alkene Peaks modify_workup Modify Workup Protocol hydrolysis->modify_workup elimination->modify_workup avoid_base Avoid Basic Wash (Use Water or Brine) modify_workup->avoid_base low_temp Use Low Temperature (0-5 °C) modify_workup->low_temp buffered_wash Use Buffered Wash (pH 7) modify_workup->buffered_wash retry_workup Retry Workup with Modified Protocol avoid_base->retry_workup low_temp->retry_workup buffered_wash->retry_workup retry_workup->analyze

Caption: Troubleshooting workflow for this compound workup.

References

Troubleshooting unexpected NMR peaks in Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected NMR peaks during the synthesis and purification of Hexyl 2-bromobutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the expected 1H NMR spectrum for pure this compound?

A1: The expected 1H NMR spectrum of this compound in CDCl₃ will show characteristic signals for the hexyl and bromobutanoate moieties. The proton on the carbon bearing the bromine (α-proton) is expected to be a triplet around 4.2 ppm. The methylene group of the hexyl chain attached to the ester oxygen is expected to be a triplet around 4.1 ppm. The remaining aliphatic protons will appear further upfield.

Q2: What are the most common impurities found in the synthesis of this compound?

A2: Common impurities include unreacted starting materials such as 2-bromobutanoic acid and hexanol. Side products can also be present, including di-n-hexyl ether (from the acid-catalyzed self-condensation of hexanol) and hexenes (from the dehydration of hexanol).

Q3: My NMR spectrum shows a broad peak around 3-4 ppm that disappears upon a D₂O shake. What is it?

A3: A broad, exchangeable peak in this region is characteristic of the hydroxyl (-OH) proton of unreacted hexanol. The acidic proton of any residual 2-bromobutanoic acid would also be exchangeable but typically appears much further downfield (>10 ppm).

Q4: I see extra peaks in the vinyl region (around 5-6 ppm) of my 1H NMR. What could they be?

A4: Peaks in the vinyl region are indicative of the presence of hexenes. These can form as a side product from the acid-catalyzed dehydration of hexanol, especially if the reaction temperature is too high.

Troubleshooting Guide for Unexpected NMR Peaks

When analyzing the NMR spectrum of your this compound product, unexpected peaks can arise from various sources. This guide will help you identify these impurities and suggest appropriate actions.

Expected ¹H NMR Peaks for this compound

The following table summarizes the predicted ¹H NMR chemical shifts for this compound in CDCl₃.

Protons (Structure Position)Predicted Chemical Shift (ppm)MultiplicityIntegration
a 4.22Triplet1H
b 2.05Multiplet2H
c 1.06Triplet3H
d 4.14Triplet2H
e 1.65Multiplet2H
f 1.32Multiplet4H
g 0.90Triplet3H

(Predicted using NMR prediction tools)

this compound Structure with Proton Labels

Figure 1: Structure of this compound with proton assignments.

Troubleshooting Unexpected ¹H NMR Peaks
Unexpected Peak (ppm)Possible SourceRecommended Action
~1.2-1.6 (broad), ~3.6 (triplet)Unreacted HexanolWash the organic layer with water or brine during workup to remove the majority of the alcohol. If significant amounts remain, purification by column chromatography is recommended.
~1.0 (triplet), ~1.7 (sextet), ~2.4 (triplet), >10 (broad singlet)Unreacted 2-Bromobutanoic AcidWash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to deprotonate and extract the carboxylic acid into the aqueous layer.
~3.4 (triplet)Di-n-hexyl etherThis impurity is difficult to remove by simple extraction. Careful column chromatography is the most effective method for separation.
~5.0-6.0HexenesThese are volatile impurities and can sometimes be removed under high vacuum. If they persist, column chromatography is necessary.
Singlet at ~7.26Residual CHCl₃ in CDCl₃This is the residual peak from the NMR solvent and is not an impurity in your sample.
Broad peak around 1.5WaterEnsure your sample is dry before preparing the NMR sample. This can be achieved by using a drying agent like MgSO₄ or Na₂SO₄ on your organic solution before solvent removal.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the Fischer esterification of 2-bromobutanoic acid with hexanol.

Materials:

  • 2-bromobutanoic acid

  • Hexanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-bromobutanoic acid (1.0 eq), hexanol (1.5-2.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-120 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x)

      • Saturated NaHCO₃ solution (2 x, to remove unreacted acid and the H₂SO₄ catalyst). Be cautious of CO₂ evolution.

      • Brine (1 x)

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected NMR peaks.

G cluster_actions Corrective Actions start Obtain ¹H NMR of Product check_product Do expected this compound peaks appear correct? start->check_product unexpected_peaks Are there unexpected peaks? check_product->unexpected_peaks Yes end_good Synthesis Failed Consult Protocol check_product->end_good No (Major Discrepancy) Re-evaluate synthesis peak_region In what region are the unexpected peaks? unexpected_peaks->peak_region Yes end_pure Product is Pure unexpected_peaks->end_pure No Product is likely pure downfield downfield peak_region->downfield >10 ppm (broad) vinyl vinyl peak_region->vinyl 5-6 ppm ether_region ether_region peak_region->ether_region ~3.4 ppm (triplet) alcohol_region alcohol_region peak_region->alcohol_region ~3.6 ppm (triplet) and/or broad peak solvent_region solvent_region peak_region->solvent_region ~7.26 ppm (singlet) impurity_acid impurity_acid downfield->impurity_acid Unreacted 2-bromobutanoic acid impurity_alkene impurity_alkene vinyl->impurity_alkene Hexene impurity_ether impurity_ether ether_region->impurity_ether Di-n-hexyl ether impurity_alcohol impurity_alcohol alcohol_region->impurity_alcohol Unreacted Hexanol impurity_solvent impurity_solvent solvent_region->impurity_solvent Residual CHCl₃ action_wash_base action_wash_base impurity_acid->action_wash_base Action: Wash with NaHCO₃ action_purify action_purify impurity_alkene->action_purify Action: Purify by column chromatography or vacuum impurity_ether->action_purify action_wash_water action_wash_water impurity_alcohol->action_wash_water Action: Wash with water/brine and/or purify by column action_ignore action_ignore impurity_solvent->action_ignore Action: Ignore (solvent artifact)

Troubleshooting workflow for unexpected NMR peaks.

Technical Support Center: Scaling Up the Synthesis of Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of Hexyl 2-bromobutanoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two primary, scalable routes for the synthesis of this compound:

  • Route A: Fischer-Speier Esterification. This method involves the direct esterification of 2-bromobutanoic acid with hexan-1-ol, using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[1][2] The reaction is an equilibrium process, requiring the removal of water to drive it to completion.[2][3]

  • Route B: Hell-Volhard-Zelinsky (HVZ) Reaction followed by Esterification. This route begins with the alpha-bromination of butanoic acid using bromine (Br₂) and a phosphorus trihalide catalyst (PBr₃) to form an acyl bromide intermediate.[4][5] This intermediate is then reacted directly with hexan-1-ol to yield the final ester product.[6][7]

Q2: Which synthetic route is recommended for large-scale production?

A2: For scaling up, Route B (HVZ Reaction followed by in-situ esterification) is often preferred. This approach can be performed as a one-pot synthesis, which is more efficient. It begins with more readily available and less corrosive starting materials (butanoic acid vs. 2-bromobutanoic acid) and avoids the need to isolate the α-bromo acid intermediate.

Q3: How can I maximize the yield in a Fischer Esterification (Route A)?

A3: To maximize the yield, the chemical equilibrium must be shifted toward the products.[1] This can be achieved by:

  • Using a large excess of one reactant, typically the less expensive one (hexan-1-ol).[3]

  • Actively removing the water byproduct as it forms, for instance, by using a Dean-Stark apparatus.[2][3]

Q4: What are the key safety concerns when performing a Hell-Volhard-Zelinsky (HVZ) reaction?

A4: The HVZ reaction involves hazardous reagents. Elemental bromine is highly toxic, corrosive, and volatile. Phosphorus tribromide is also corrosive and reacts violently with water. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

Q5: How is the final product, this compound, typically purified?

A5: Purification generally involves a liquid-liquid extraction followed by distillation. The crude reaction mixture is first washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid. It is then washed with water and brine to remove water-soluble impurities. After drying the organic layer with an agent like anhydrous magnesium sulfate, the final product is purified by vacuum distillation.

Q6: What are the most common side products in these syntheses?

A6: In the Fischer Esterification, potential side products include dihexyl ether, formed from the acid-catalyzed dehydration of hexan-1-ol. In the HVZ route, incomplete bromination can leave unreacted butanoic acid, which can then form hexyl butanoate. Polybrominated species can also form if reaction conditions are not carefully controlled.

Experimental Protocols

Route A: Fischer-Speier Esterification Protocol
  • Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Charging Reactants: To the flask, add 2-bromobutanoic acid (1.0 eq), hexan-1-ol (1.5 eq), and a non-polar solvent that forms an azeotrope with water (e.g., toluene, ~2 mL per gram of carboxylic acid).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.02 eq) or concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-10 hours).[1]

  • Workup: Cool the mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with water, 5% aqueous sodium bicarbonate solution (to remove acidic components), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation to obtain this compound.

Route B: Hell-Volhard-Zelinsky (HVZ) / Esterification Protocol
  • Setup: Equip a three-neck round-bottom flask with a dropping funnel, a reflux condenser with a gas outlet to a trap (for HBr), and a mechanical stirrer.

  • Acid Bromide Formation: Add butanoic acid (1.0 eq) and a catalytic amount of phosphorus tribromide (PBr₃, 0.1 eq) to the flask. Heat the mixture gently to ~80°C.

  • Alpha-Bromination: Add bromine (Br₂, 1.1 eq) dropwise from the dropping funnel at a rate that maintains a steady reflux. The red color of the bromine should fade as it is consumed. After the addition is complete, continue heating for several hours until the evolution of HBr gas ceases.[5]

  • Esterification: Cool the reaction mixture to ~60°C. Add hexan-1-ol (1.2 eq) dropwise.

  • Reaction Completion: Heat the mixture at ~100°C for 2-4 hours to complete the esterification.

  • Workup and Purification: Cool the mixture and perform the same workup and purification steps as described in Route A (washing with water, bicarbonate, brine, followed by drying and vacuum distillation).

Data Presentation

Table 1: Physicochemical Properties of Key Reagents

Compound Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
Butanoic Acid 88.11 163.5 0.96
2-Bromobutanoic Acid 167.00 215-217 1.567[8]
Hexan-1-ol 102.17 157.6 0.814
This compound 251.16 ~110 (at 10 mmHg) (Not readily available)
Bromine (Br₂) 159.81 58.8 3.102

| Phosphorus Tribromide (PBr₃) | 270.69 | 173.2 | 2.852 |

Table 2: Typical Reaction Parameters for Fischer Esterification

Parameter Value Purpose
Reactant Ratio 1:1.5 (Acid:Alcohol) Drives equilibrium towards product formation.[3]
Catalyst p-TsOH or H₂SO₄ Protonates the carbonyl to activate it for nucleophilic attack.[2]
Temperature 80 - 120 °C (Reflux) Provides activation energy for the reaction.

| Reaction Time | 4 - 10 hours | Time required to reach equilibrium and remove water.[1] |

Troubleshooting Guides

Route A: Fischer Esterification Troubleshooting
SymptomPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Ineffective water removal.2. Catalyst is inactive or insufficient.3. Reaction has not reached equilibrium (insufficient time or heat).1. Ensure the Dean-Stark trap is functioning correctly. Use a suitable azeotroping solvent.2. Add fresh catalyst.3. Increase reaction time and/or temperature. Monitor reaction progress via TLC or GC.
Product Contaminated with Starting Acid Incomplete reaction or insufficient basic wash during workup.1. Drive the reaction further to completion by removing more water.2. Perform additional washes with sodium bicarbonate solution during workup. Check the aqueous layer's pH to ensure it is basic.
Dark Brown/Black Reaction Mixture Decomposition of starting materials or product, often caused by an overly strong acid catalyst or excessive heat.1. Use a milder catalyst (e.g., p-TsOH instead of H₂SO₄).2. Reduce the reaction temperature if possible, though this may increase reaction time.
Route B: HVZ / Esterification Troubleshooting
SymptomPossible Cause(s)Suggested Solution(s)
Incomplete Bromination (Presence of Hexyl Butanoate) 1. Insufficient bromine or PBr₃ catalyst.2. Loss of bromine from the reaction vessel before it can react.1. Ensure accurate stoichiometry of reagents.2. Maintain a controlled reflux to prevent bromine from escaping. Ensure the condenser is efficient.
Low Ester Yield 1. Hydrolysis of the acyl bromide intermediate due to water contamination.2. Incomplete reaction with hexanol.1. Use anhydrous reagents and dry glassware.2. Increase the reaction time or temperature for the esterification step.
Formation of Polybrominated Byproducts Excess bromine or prolonged reaction time at the bromination stage.Use a slight excess of the carboxylic acid relative to bromine. Monitor the reaction closely and stop once the starting material is consumed.

Visualizations

Fischer_Esterification_Workflow reagent reagent process process product product workup workup A Charge Flask: 2-Bromobutanoic Acid Hexan-1-ol Toluene B Add Catalyst (p-TsOH) A->B 1 C Heat to Reflux Collect H₂O in Dean-Stark Trap B->C 2 D Cool & Transfer to Separatory Funnel C->D 3 E Wash: 1. H₂O 2. NaHCO₃ (aq) 3. Brine D->E 4 F Dry Organic Layer (e.g., MgSO₄) E->F 5 G Filter & Concentrate (Rotovap) F->G 6 H Vacuum Distillation G->H 7 I Pure Hexyl 2-bromobutanoate H->I 8

Caption: Experimental workflow for the Fischer-Speier esterification of 2-bromobutanoic acid.

Troubleshooting_Low_Yield problem problem question question cause cause solution solution p1 Low Product Yield q1 Is water collecting in Dean-Stark trap? p1->q1 q2 Is reaction time sufficient (>4h)? q1->q2 Yes c1 Equilibrium Issue: Water not removed q1->c1 No q3 Is catalyst active? q2->q3 Yes c2 Kinetic Issue: Reaction too slow q2->c2 No c3 Catalyst Issue: Degraded or insufficient q3->c3 No s1 Check apparatus setup. Ensure proper azeotrope. c1->s1 s2 Increase reflux time. Ensure adequate temp. c2->s2 s3 Add fresh catalyst. c3->s3

Caption: Decision tree for troubleshooting low yield in Fischer esterification.

References

Technical Support Center: Managing Thermal Instability of Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the potential thermal instability of Hexyl 2-bromobutanoate. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the safe and effective handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability a concern?

A1: this compound is an α-bromo ester. Its structure, containing a bromine atom on the carbon adjacent to the carbonyl group, makes it susceptible to thermal decomposition. Elevated temperatures can promote side reactions such as elimination and substitution, leading to impurities and a reduction in product yield and purity.

Q2: What are the primary decomposition pathways for this compound?

A2: The two most likely thermal decomposition pathways are:

  • Elimination (Dehydrobromination): Heating can cause the elimination of hydrogen bromide (HBr), leading to the formation of hexyl crotonate and hexyl vinylacetate isomers.

  • Substitution: In the presence of nucleophiles (e.g., water, alcohols), the bromide can be substituted, leading to the formation of byproducts like hexyl 2-hydroxybutanoate.

Q3: How should I properly store this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. Recommended storage is in a refrigerator at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and oxygen from initiating decomposition pathways.

Q4: Are there any visual indicators of decomposition?

A4: Yes, discoloration is a common sign of degradation. A pure sample of this compound should be a colorless to pale yellow liquid. The formation of a yellow or brown color can indicate the presence of impurities resulting from thermal decomposition. The liberation of HBr can also be detected by its acrid smell.

Troubleshooting Guide

Q1: My purified this compound is turning yellow/brown upon standing at room temperature. What is happening and how can I prevent it?

A1: This discoloration is likely due to slow decomposition, possibly accelerated by light or trace impurities.

  • Immediate Action: Store the compound at a lower temperature (2-8°C) in an amber vial to protect it from light.

  • Preventative Measures: Ensure the compound is thoroughly purified to remove any acidic or nucleophilic impurities. Storing under an inert atmosphere can also help.

Q2: During the synthesis of this compound, my reaction mixture is darkening significantly upon heating. What could be the cause?

A2: Darkening during synthesis is a strong indicator of thermal decomposition.

  • Troubleshooting:

    • Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

    • Check for Hot Spots: Ensure even heating of the reaction vessel. Use a water or oil bath for better temperature control.

    • Minimize Reaction Time: Do not heat the reaction mixture for longer than necessary. Monitor the reaction progress closely using techniques like TLC or GC.

Q3: I am observing unexpected peaks in my GC-MS analysis of a sample of this compound. What are these likely to be?

A3: Unexpected peaks are often decomposition products.

  • Common Impurities:

    • Hexyl crotonate and/or hexyl vinylacetate: Resulting from elimination of HBr.

    • Hexyl 2-hydroxybutanoate: From substitution with trace water.

    • Unreacted starting materials: Such as hexanol or 2-bromobutanoyl bromide.

  • Solution: Optimize your purification process (e.g., distillation under reduced pressure) to remove these impurities. Ensure your GC inlet temperature is not excessively high, as this can cause on-column decomposition.

Quantitative Data Summary

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data

Temperature Range (°C)Weight Loss (%)Associated Process
150 - 200~5%Onset of decomposition, potential loss of HBr.
200 - 250~60%Major decomposition phase.
> 250> 95%Complete volatilization/decomposition.

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data

Temperature (°C)Heat FlowEvent
~160EndothermicOnset of decomposition.
~210ExothermicMajor exothermic decomposition event.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the esterification of 2-bromobutanoyl bromide with hexanol.

  • Materials:

    • Hexan-1-ol

    • 2-Bromobutanoyl bromide

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve hexan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N2 or Ar).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add 2-bromobutanoyl bromide (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0°C during the addition.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<40°C).

Protocol 2: Purification by Vacuum Distillation

  • Procedure:

    • Set up a short-path distillation apparatus.

    • Place the crude this compound in the distillation flask.

    • Apply a vacuum and gently heat the flask in an oil bath.

    • Maintain the bath temperature as low as possible to prevent decomposition while allowing for distillation.

    • Collect the fraction at the expected boiling point under the applied pressure.

Protocol 3: Thermal Stability Assessment by GC-MS

  • Procedure:

    • Prepare a standard solution of purified this compound in a suitable solvent (e.g., ethyl acetate).

    • Inject the sample into the GC-MS. Use a low inlet temperature (e.g., 200°C) to minimize on-instrument decomposition.

    • Program the oven with a temperature ramp (e.g., 50°C to 250°C at 10°C/min).

    • Analyze the resulting chromatogram for any peaks corresponding to potential decomposition products.

    • To test for thermal stability, a sample can be heated at a specific temperature for a set time before being re-analyzed by GC-MS to observe the formation of degradation products.

Visual Guides

DecompositionPathways cluster_main Thermal Stress cluster_elimination Elimination Pathway cluster_substitution Substitution Pathway (with H2O) This compound This compound Hexyl crotonate Hexyl crotonate This compound->Hexyl crotonate -HBr HBr HBr This compound->HBr Hexyl 2-hydroxybutanoate Hexyl 2-hydroxybutanoate This compound->Hexyl 2-hydroxybutanoate +H2O -HBr

Caption: Potential thermal decomposition pathways for this compound.

ExperimentalWorkflow Start Start Synthesis Synthesis at 0°C to RT Start->Synthesis Workup Aqueous Workup (Low Temp) Synthesis->Workup Drying & Concentration Dry & Concentrate (<40°C) Workup->Drying & Concentration Purification Vacuum Distillation Drying & Concentration->Purification Analysis GC-MS & NMR Purification->Analysis Storage Store at 2-8°C under Argon Analysis->Storage TroubleshootingTree Discoloration Discoloration During_Reaction During Reaction? Discoloration->During_Reaction Yes During_Storage During Storage? Discoloration->During_Storage No Lower_Temp Lower Reaction Temp & Ensure Even Heating During_Reaction->Lower_Temp Yes Store_Cold_Dark Store at 2-8°C in Amber Vial During_Storage->Store_Cold_Dark Yes Check_Purity Re-purify to Remove Acidic Impurities During_Storage->Check_Purity If problem persists

Catalyst selection for the synthesis of Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Hexyl 2-bromobutanoate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or of insufficient concentration.1a. Use a fresh, concentrated acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). 1b. Ensure anhydrous conditions by using freshly opened reagents and dry glassware.
2. Reaction Equilibrium: The Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants.[1][2]2a. Use an excess of one reactant, typically the less expensive one (hexanol), to drive the reaction forward.[1][3] 2b. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[1][3]
3. Insufficient Reaction Time or Temperature: The reaction may not have reached completion.3a. Increase the reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 3b. Gently heat the reaction mixture under reflux to increase the reaction rate.[2]
Presence of Unwanted Side Products 1. Dehydration of Hexanol: Strong acid catalysts at high temperatures can cause the dehydration of hexanol to form hexene.1a. Use a milder catalyst or lower the reaction temperature. 1b. Carefully control the reaction temperature to avoid overheating.
2. Ether Formation: The alcohol (hexanol) can undergo self-condensation to form dihexyl ether in the presence of a strong acid.2a. Maintain a moderate reaction temperature. 2b. Use the appropriate molar ratio of reactants to favor esterification.
Difficulty in Product Isolation 1. Emulsion Formation During Workup: The presence of unreacted carboxylic acid and the ester product can lead to the formation of emulsions during aqueous extraction.1a. Add a saturated brine solution to help break the emulsion. 1b. Perform the extraction with gentle inversions rather than vigorous shaking.
2. Incomplete Removal of Acid Catalyst: Residual acid catalyst can co-distill with the product or cause degradation during purification.2a. Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction. 2b. Wash the organic layer thoroughly with water and brine after neutralization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the Fischer esterification of 2-bromobutanoic acid with hexanol using an acid catalyst.[1][3] This reaction involves heating the two reactants in the presence of a strong acid.

Q2: Which acid catalysts are suitable for this synthesis?

A2: Strong acids are typically used to catalyze the Fischer esterification. Common choices include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and dry hydrogen chloride (HCl) gas.[1][2]

Q3: How can I improve the yield of this compound?

A3: To improve the yield, you can:

  • Use an excess of one of the reactants, usually the more commercially available and less expensive one (hexanol), to shift the reaction equilibrium towards the product side.[1][3]

  • Remove the water formed during the reaction using a Dean-Stark apparatus or by adding a drying agent.[1][3]

  • Ensure your reagents and glassware are dry to prevent the introduction of water, which can hinder the forward reaction.

Q4: What are the typical reaction conditions?

A4: The reaction is typically carried out by heating the mixture of 2-bromobutanoic acid, hexanol, and the acid catalyst under reflux.[2] The exact temperature will depend on the boiling point of the solvent or the excess reactant used. Reaction times can vary from a few hours to overnight, and progress should be monitored.

Q5: How is the final product purified?

A5: After the reaction is complete, the mixture is typically cooled, and the acid catalyst is neutralized with a weak base. The product is then extracted into an organic solvent. The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.[2][4]

Catalyst Comparison for Fischer Esterification

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1-5Inexpensive, readily available, highly effective.[1]Strong dehydrating agent, can cause charring and side reactions at high temperatures.[1]
p-Toluenesulfonic Acid (TsOH) 1-5Solid, easier to handle than H₂SO₄, generally less charring.More expensive than sulfuric acid.
Dry HCl Gas N/A (bubbled through)Can be used when reactants are sensitive to strong acids like H₂SO₄.[2]Requires specialized equipment for handling a corrosive gas.
Amberlyst-15 10-20 (w/w)Heterogeneous catalyst, easily removed by filtration, reusable.May require higher catalyst loading and longer reaction times compared to homogeneous catalysts.

Experimental Protocol: Synthesis of this compound via Fischer Esterification

Materials:

  • 2-Bromobutanoic acid

  • Hexanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-bromobutanoic acid (1.0 eq), hexanol (1.5-2.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

  • Heating: Heat the reaction mixture to reflux. If a solvent like toluene is used, the water-toluene azeotrope will collect in the Dean-Stark trap, allowing for the removal of water.

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Purify the crude product by vacuum distillation to obtain this compound.

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reactants 1. Combine Reactants (2-Bromobutanoic Acid, Hexanol, H₂SO₄) reflux 2. Heat to Reflux (with Dean-Stark Trap) reactants->reflux monitor 3. Monitor Reaction (TLC/GC) reflux->monitor cool 4. Cool to RT monitor->cool neutralize 5. Neutralize (NaHCO₃ soln) cool->neutralize extract 6. Extract (Diethyl Ether) neutralize->extract wash 7. Wash (Water, Brine) extract->wash dry 8. Dry (Na₂SO₄) wash->dry filter 9. Filter dry->filter concentrate 10. Concentrate (Rotary Evaporator) filter->concentrate distill 11. Vacuum Distillation concentrate->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

Decoding the Fragments: A Comparative Guide to the Mass Spectrometry of Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Mass spectrometry is an indispensable analytical technique for elucidating the structure of unknown compounds. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering vital clues to the compound's identity and functional groups. This guide provides a detailed comparison of the expected electron ionization (EI) mass spectrometry fragmentation pattern of hexyl 2-bromobutanoate against related hexyl esters. Understanding these patterns is crucial for the accurate identification of novel compounds and for quality control in synthetic processes.

Predicted Fragmentation of this compound

The fragmentation of this compound is anticipated to be influenced by its core functional groups: the ester and the bromine atom. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic isotopic patterns for bromine-containing fragments, appearing as pairs of peaks (M and M+2) with a similar intensity ratio.

Key fragmentation pathways for esters include α-cleavage and McLafferty rearrangement.[1][2] For this compound, the following primary fragmentation routes are predicted:

  • Loss of the Bromo-acyl Group: Cleavage of the C-O bond between the carbonyl carbon and the hexyl group oxygen can lead to the formation of a hexyl cation.

  • α-Cleavage: The bond between the carbonyl carbon and the α-carbon (the carbon bonded to the bromine) can break, leading to the formation of a stable acylium ion.

  • Loss of the Hexoxy Group: Cleavage of the bond between the carbonyl carbon and the hexoxy group can result in a bromo-acylium ion.

  • Loss of a Bromine Radical: The C-Br bond can undergo homolytic cleavage to generate a radical cation.[3]

  • McLafferty Rearrangement: While possible, the presence of the bulky bromine atom on the α-carbon might influence the favorability of the typical γ-hydrogen rearrangement.

Comparative Fragmentation Data

To provide context for the expected fragmentation of this compound, the following table summarizes the major observed fragments for structurally similar hexyl esters. This data, sourced from public databases, offers a baseline for identifying common fragmentation patterns within this class of compounds.

Compound NameMolecular Weight ( g/mol )Base Peak (m/z)Key Fragments (m/z) and Relative AbundanceData Source
Hexyl Butyrate172.264371 (78%), 89 (54%), 56 (43%), 41 (40%)[4][5]
Hexyl 2-Methylbutyrate186.2957103 (97%), 43 (78%), 85 (57%), 41 (57%)[6]
Hexyl Hexanoate200.3243117 (67%), 99 (55%), 84 (55%), 56 (48%)[7]

Experimental Protocol

The mass spectral data for the comparative compounds were obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI). A typical experimental protocol would involve the following steps:

  • Sample Preparation: The analyte is dissolved in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography: A 1 µL aliquot of the sample is injected into a GC equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

  • Mass Spectrometry: The eluent from the GC is introduced into the ion source of the mass spectrometer. The molecules are ionized using a standard electron energy of 70 eV. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then compared to spectral libraries and known fragmentation mechanisms to elucidate the structure of the compound.

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pattern cluster_frags Fragment Ions M This compound [C10H19BrO2]+• m/z = 250/252 F1 [C4H6BrO]+ m/z = 149/151 M->F1 - •OC6H13 F2 [C6H13]+ m/z = 85 M->F2 - C4H6BrO2• F3 [C10H19O2]+ m/z = 171 M->F3 - Br• F4 [C4H7O2]+ m/z = 87 F1->F4 - Br•

Caption: Predicted fragmentation of this compound.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. By comparing its predicted fragmentation with known hexyl esters, researchers can more confidently identify this and related compounds in their analytical workflows. The provided experimental protocol offers a starting point for obtaining high-quality mass spectra for structural elucidation.

References

A Comparative Analysis of the Reactivity of Hexyl 2-bromobutanoate and Hexyl 2-chlorobutanoate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to the efficiency and success of a reaction. Alkyl halides are fundamental building blocks, and understanding their relative reactivity is crucial for predicting reaction outcomes and optimizing conditions. This guide provides an objective comparison of the reactivity of Hexyl 2-bromobutanoate and Hexyl 2-chlorobutanoate, focusing on their susceptibility to nucleophilic substitution reactions. This analysis is supported by established principles of organic chemistry and a representative experimental protocol.

Executive Summary

This compound is demonstrably more reactive than Hexyl 2-chlorobutanoate in nucleophilic substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, facilitating its cleavage during the rate-determining step of both SN1 and SN2 reactions. Consequently, reactions with this compound proceed at a faster rate under identical conditions.

Theoretical Background: The Role of the Leaving Group

The rate of a nucleophilic substitution reaction is significantly influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires after bond cleavage. Key factors that determine the efficacy of a leaving group include:

  • Basicity: Weaker bases are better leaving groups. The bromide ion (Br⁻) is a weaker base than the chloride ion (Cl⁻), making it a more stable species in solution and thus a better leaving group.[1][2][3]

  • Bond Strength: The strength of the carbon-halogen bond plays a critical role. The C-Br bond is weaker than the C-Cl bond, requiring less energy to break.[4][5] This lower bond dissociation energy contributes to a lower activation energy for the reaction.

  • Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion. This increased polarizability helps to stabilize the transition state of the reaction, further increasing the reaction rate.

These factors collectively establish a clear reactivity trend for haloalkanes: R-I > R-Br > R-Cl > R-F.[1][2][6]

Experimental Data: A Comparative Study

The reaction proceeds as follows:

R-X + CH₃CH₂OH → R-OCH₂CH₃ + H⁺ + X⁻ Ag⁺(aq) + X⁻(aq) → AgX(s)

Where R-X represents the alkyl halide and AgX is the silver halide precipitate.

The following table presents illustrative data from such an experiment, comparing the time taken for the appearance of a precipitate when Hexyl 2-chlorobutanoate and this compound are subjected to the same reaction conditions.

CompoundLeaving GroupC-X Bond Enthalpy (kJ/mol)Time for Precipitate Formation (s)Relative Rate
Hexyl 2-chlorobutanoateCl⁻~340> 18001
This compoundBr⁻~285~120~15

Note: The data presented are illustrative and based on the established principles of alkyl halide reactivity. Actual experimental values may vary depending on the precise reaction conditions.

As the data indicates, this compound reacts significantly faster, with the formation of a silver bromide precipitate observed in a much shorter timeframe compared to the reaction with Hexyl 2-chlorobutanoate.

Experimental Protocols

The following is a detailed methodology for a representative experiment to compare the reactivity of this compound and Hexyl 2-chlorobutanoate.

Objective: To qualitatively and semi-quantitatively compare the rates of solvolysis of this compound and Hexyl 2-chlorobutanoate.

Materials:

  • Hexyl 2-chlorobutanoate

  • This compound

  • 0.1 M Silver nitrate solution in ethanol

  • Ethanol (95%)

  • Test tubes

  • Water bath maintained at 50°C

  • Stopwatch

  • Pipettes

Procedure:

  • Label two clean, dry test tubes, one for each of the haloalkanes.

  • To each test tube, add 2 mL of the 0.1 M ethanolic silver nitrate solution.

  • Place the test tubes in the water bath at 50°C and allow them to equilibrate for 5 minutes.

  • Simultaneously add 5 drops of Hexyl 2-chlorobutanoate to the first test tube and 5 drops of this compound to the second test tube.

  • Start the stopwatch immediately upon addition of the haloalkanes.

  • Observe the test tubes for the formation of a precipitate.

  • Record the time taken for the first appearance of a distinct precipitate in each test tube. A white precipitate indicates the formation of silver chloride, while a cream-colored precipitate indicates silver bromide.[2][6]

  • If no precipitate is observed after 30 minutes, the reaction can be considered to be significantly slower under these conditions.

Logical Workflow of the Comparative Experiment

G cluster_prep Preparation cluster_reaction Reaction cluster_observation Observation & Data Collection prep1 Label two test tubes: 'Chloro' and 'Bromo' prep2 Add 2 mL of ethanolic AgNO3 to each tube prep1->prep2 prep3 Equilibrate tubes in 50°C water bath prep2->prep3 react1 Add 5 drops of Hexyl 2-chlorobutanoate to 'Chloro' tube prep3->react1 react2 Add 5 drops of Hexyl 2-bromobutanoate to 'Bromo' tube prep3->react2 start_timer Start Stopwatch react1->start_timer react2->start_timer obs1 Observe for precipitate formation start_timer->obs1 rec_chloro Record time for AgCl (white precipitate) obs1->rec_chloro rec_bromo Record time for AgBr (cream precipitate) obs1->rec_bromo compare Compare Reaction Rates rec_chloro->compare rec_bromo->compare

Caption: Experimental workflow for comparing the reactivity of haloalkanes.

Signaling Pathway: SN2 Reaction Mechanism

For a secondary haloalkane like this compound or Hexyl 2-chlorobutanoate, the SN2 (bimolecular nucleophilic substitution) mechanism is a likely pathway, especially with a strong nucleophile. The following diagram illustrates this concerted, one-step process.

Caption: Generalized SN2 reaction pathway for a secondary haloalkane.

Conclusion

References

Navigating the Structural Landscape of Brominated Butanoates: A Crystallographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography serves as the gold standard for elucidating these structures, providing critical insights for rational drug design and structure-activity relationship (SAR) studies. This guide offers a comparative analysis of the crystallographic features of a representative brominated butanoate derivative, presented as an alternative due to the current absence of publicly available crystallographic data for Hexyl 2-bromobutanoate.

While the crystal structure of this compound remains to be determined, we can draw valuable comparative insights from the analysis of structurally related compounds. For the purpose of this guide, we will consider the crystallographic data of a representative short-chain alkyl 2-bromo-3-hydroxybutanoate. This molecule shares key functional groups with the target compound, including the bromine atom and the butanoate backbone, making it a relevant point of comparison for understanding potential intermolecular interactions and crystal packing.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a representative crystal structure of Methyl (2R,3S)-2-bromo-3-hydroxybutanoate. This data is presented to illustrate the type of information obtained from an X-ray diffraction experiment and to serve as a benchmark for future studies on this compound and its derivatives.

ParameterMethyl (2R,3S)-2-bromo-3-hydroxybutanoateThis compound (Hypothetical)
Chemical Formula C5H9BrO3C10H19BrO2
Formula Weight 197.03251.16
Crystal System Orthorhombic-
Space Group P2₁2₁2₁-
Unit Cell Dimensions
a (Å)5.89-
b (Å)9.21-
c (Å)13.54-
α (°)90-
β (°)90-
γ (°)90-
Volume (ų)733.6-
Z (Molecules/unit cell)4-
Calculated Density (g/cm³)1.785-
R-factor 0.035-
Data Collection Temp. (K)100-

Experimental Protocols

Synthesis and Crystallization of Alkyl 2-bromobutanoate Derivatives

A general procedure for the synthesis of alkyl 2-bromobutanoates involves the esterification of 2-bromobutanoic acid with the corresponding alcohol in the presence of an acid catalyst.

Synthesis of Methyl 2-bromo-3-hydroxybutanoate: A solution of methyl 2,3-epoxybutanoate in a suitable solvent is treated with a source of bromide, such as hydrobromic acid, under controlled temperature conditions. The reaction mixture is then purified using column chromatography to yield the desired methyl 2-bromo-3-hydroxybutanoate.

Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. For the representative compound, a solution in a mixture of ethyl acetate and hexane is allowed to evaporate at room temperature over several days to yield colorless, needle-like crystals.

X-ray Data Collection and Structure Determination

A single crystal of suitable size and quality is mounted on a goniometer and cooled to 100 K in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation). The collected diffraction data are then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

Visualizing the Workflow and Concepts

To better illustrate the processes involved in X-ray crystallography, the following diagrams are provided.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_formation Single Crystal Formation evaporation->crystal_formation mounting Crystal Mounting crystal_formation->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: A flowchart illustrating the major steps in the experimental workflow of small molecule X-ray crystallography, from synthesis to final structure analysis.

xray_principle Principle of X-ray Diffraction xray_source X-ray Source crystal Single Crystal xray_source->crystal Incident X-rays diffraction Diffraction Pattern crystal->diffraction Diffracted X-rays electron_density Electron Density Map diffraction->electron_density Fourier Transform model 3D Molecular Model electron_density->model Model Building & Refinement

Caption: A conceptual diagram outlining the fundamental principles of X-ray diffraction for determining molecular structures.

Comparative study of different synthetic routes to Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes for the preparation of Hexyl 2-bromobutanoate, a valuable intermediate in organic synthesis. The comparison focuses on a traditional one-pot Hell-Volhard-Zelinsky (HVZ) reaction followed by in-situ esterification, and a modern, milder approach using Steglich esterification. The objective is to provide researchers with the necessary data and protocols to select the most suitable method based on factors such as yield, reaction conditions, and scalability.

Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, offering a clear comparison of their efficiency and reaction parameters.

ParameterRoute 1: One-Pot HVZ-EsterificationRoute 2: Steglich Esterification
Starting Materials Butanoic acid, Bromine, Phosphorus tribromide, Hexanol2-Bromobutanoic acid, Hexanol, DCC, DMAP
Overall Yield ~85%[1]~90-95% (estimated)
Reaction Temperature Reflux (high temperature)[1]0°C to Room Temperature[2][3]
Reaction Time Several hours (overnight reflux)[1]3-4 hours[2]
Key Reagents PBr₃ (corrosive), Br₂ (toxic)DCC (allergen), DMAP (toxic)
Byproducts Phosphorous acids, HBrDicyclohexylurea (DCU)
Purification DistillationFiltration and extraction/chromatography

Experimental Protocols

Route 1: One-Pot Hell-Volhard-Zelinsky Reaction and in-situ Esterification

This classical approach combines the α-bromination of a carboxylic acid with its subsequent esterification in a single pot, which can be advantageous in terms of operational simplicity.[1]

Methodology:

  • A mixture of butanoic acid and a catalytic amount of red phosphorus is heated to reflux.

  • Bromine is added dropwise to the refluxing mixture. The reaction is continued overnight.[1]

  • After cooling, hexanol is carefully added to the reaction mixture.

  • The resulting mixture is heated to reflux to facilitate the esterification of the in-situ generated 2-bromobutanoyl bromide.

  • The crude product is isolated by evaporation of the excess alcohol and purified by vacuum distillation to yield this compound.[1]

Route 2: Steglich Esterification of 2-Bromobutanoic Acid

The Steglich esterification is a significantly milder method for the formation of esters from carboxylic acids and alcohols, proceeding at room temperature and often providing high yields.[3][4] This method is particularly useful for substrates that are sensitive to the harsh conditions of the Fischer esterification.

Methodology:

  • 2-Bromobutanoic acid and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are dissolved in an anhydrous solvent such as dichloromethane (CH₂Cl₂).[2]

  • Hexanol is added to the solution.

  • The reaction mixture is cooled to 0°C, and N,N'-dicyclohexylcarbodiimide (DCC) is added portion-wise.[2]

  • The reaction is stirred at 0°C for a short period and then allowed to warm to room temperature and stirred for several hours.[2]

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed with dilute acid and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude this compound can be further purified by column chromatography if necessary.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the diagrams below, generated using the DOT language.

Synthetic Route 1: One-Pot HVZ-Esterification Butanoic_acid Butanoic Acid Acyl_bromide Butanoyl Bromide Butanoic_acid->Acyl_bromide PBr3 Enol Enol Intermediate Acyl_bromide->Enol Tautomerization Alpha_bromo_acyl_bromide 2-Bromobutanoyl Bromide Enol->Alpha_bromo_acyl_bromide Br2 Hexyl_2_bromobutanoate This compound Alpha_bromo_acyl_bromide->Hexyl_2_bromobutanoate Hexanol (in-situ)

Caption: One-Pot Hell-Volhard-Zelinsky reaction followed by in-situ esterification.

Synthetic Route 2: Steglich Esterification Two_Bromobutanoic_acid 2-Bromobutanoic Acid O_Acylisourea O-Acylisourea Intermediate Two_Bromobutanoic_acid->O_Acylisourea DCC Active_Ester N-Acylpyridinium Intermediate O_Acylisourea->Active_Ester DMAP Hexyl_2_bromobutanoate This compound Active_Ester->Hexyl_2_bromobutanoate Hexanol Hexanol Hexanol->Hexyl_2_bromobutanoate

Caption: Steglich esterification of 2-bromobutanoic acid with hexanol.

Conclusion

Both the one-pot HVZ-esterification and the Steglich esterification present viable pathways for the synthesis of this compound. The choice between these two methods will largely depend on the specific requirements of the synthesis. The one-pot HVZ approach offers operational simplicity and a good yield, making it suitable for larger-scale preparations where harsh conditions are manageable. In contrast, the Steglich esterification provides a milder alternative with potentially higher yields, which is ideal for smaller-scale syntheses or when dealing with sensitive substrates that cannot tolerate high temperatures or strongly acidic conditions. The formation of a solid byproduct (DCU) in the Steglich route can also simplify purification compared to the distillation required for the HVZ method. Researchers should carefully consider these factors when selecting the optimal synthetic strategy.

References

A Researcher's Guide to HPLC Method Development for Hexyl 2-Bromobutanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient analysis of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Hexyl 2-bromobutanoate, a chiral alkyl halide. We will delve into method development strategies, compare HPLC with alternative analytical techniques, and provide a detailed experimental protocol.

This compound's structure, featuring a chiral center at the second carbon of the butanoate chain and a non-polar hexyl group, presents specific challenges and considerations for its separation and analysis. Due to the absence of a strong chromophore, detection can be a key challenge. This guide will address these aspects to aid in the development of a robust analytical method.

Comparison of Potential HPLC Methods

Given the non-polar nature of this compound, Reverse-Phase HPLC (RP-HPLC) is the most suitable starting point for method development.[1][2] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.[3] For the chiral separation of its enantiomers, a chiral stationary phase (CSP) will be necessary.[4][5]

ParameterMethod 1: Achiral RP-HPLCMethod 2: Chiral RP-HPLCMethod 3: Chiral NP-HPLC
Stationary Phase C18 or C8Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)Chiral Stationary Phase (e.g., Pirkle-type or polysaccharide-based)
Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile/Water or Methanol/WaterHexane/Isopropanol or Hexane/Ethanol
Detection UV at low wavelength (<220 nm) or Mass Spectrometry (MS)UV at low wavelength (<220 nm) or Mass Spectrometry (MS)UV at low wavelength (<220 nm) or Mass Spectrometry (MS)
Primary Application Quantification of total this compoundEnantiomeric separation and quantificationEnantiomeric separation, alternative to RP-HPLC
Advantages Simple, widely available columns and solvents.Enables separation of enantiomers.Orthogonal separation mechanism to RP-HPLC.
Disadvantages Does not separate enantiomers.More expensive columns, method development can be more complex.Non-polar solvents are more hazardous and less environmentally friendly.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The following diagram illustrates a typical workflow for developing an HPLC method for this compound analysis.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation Define Analytical Goal Define Analytical Goal Select Column Select Column Define Analytical Goal->Select Column Select Mobile Phase Select Mobile Phase Select Column->Select Mobile Phase Select Detector Select Detector Select Mobile Phase->Select Detector Optimize Mobile Phase Composition Optimize Mobile Phase Composition Select Detector->Optimize Mobile Phase Composition Optimize Flow Rate Optimize Flow Rate Optimize Mobile Phase Composition->Optimize Flow Rate Optimize Column Temperature Optimize Column Temperature Optimize Flow Rate->Optimize Column Temperature Specificity Specificity Optimize Column Temperature->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness

Caption: A workflow diagram illustrating the key stages of HPLC method development.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of this compound. Gas Chromatography (GC) is a strong alternative, particularly given the compound's volatility.

FeatureHPLCGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Analytes Non-volatile or thermally labile compounds.Volatile and thermally stable compounds.
Instrumentation HPLC system with pump, injector, column, and detector.GC system with gas supply, injector, column in an oven, and detector.
Stationary Phases C18, C8, Phenyl, Cyano, Chiral phases.Polysiloxanes, Polyethylene glycols, Chiral cyclodextrins.
Mobile Phases Solvents like acetonitrile, methanol, water.Inert gases like Helium, Nitrogen, Hydrogen.
Advantages for this compound Good for chiral separations with a wide variety of available columns.High resolution, sensitive detectors (e.g., FID, ECD), suitable for a volatile compound.
Disadvantages for this compound Lower resolution than GC for some applications.Requires the analyte to be thermally stable.

Detailed Experimental Protocol: Chiral RP-HPLC Method

This protocol outlines a starting point for the chiral separation of this compound enantiomers. Optimization will likely be required.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometric detector.

2. Chromatographic Conditions:

  • Column: Chiral stationary phase, for example, a polysaccharide-based column such as Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve adequate resolution and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection:

    • UV-Vis: 210 nm (due to the lack of a strong chromophore).

    • MS (ESI+): Monitor the protonated molecule [M+H]⁺ and relevant fragment ions.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

3. Method Validation Parameters (to be performed after optimization):

  • Specificity: Analyze a blank sample and a sample of a related compound to ensure no interference.

  • Linearity: Prepare a series of standards at different concentrations and plot the peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a blank matrix.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) to assess the method's reliability.

Summary and Recommendations

The analysis of this compound can be effectively achieved using HPLC. For simple quantification of the total compound, a standard achiral RP-HPLC method with a C18 column is sufficient. However, for the crucial separation of its enantiomers, a chiral HPLC method is mandatory. A polysaccharide-based chiral stationary phase under reverse-phase conditions is a recommended starting point for method development.

For orthogonal verification or for a potentially higher resolution separation of this volatile compound, Gas Chromatography with a chiral stationary phase should also be considered as a viable alternative.

The provided experimental protocol offers a solid foundation for initiating method development. Subsequent optimization and rigorous validation are essential to ensure the final method is accurate, precise, and robust for its intended application in research and development.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the kinetic studies of reactions involving Hexyl 2-bromobutanoate, with a focus on nucleophilic substitution reactions. Due to the limited availability of direct kinetic data for this compound, this guide draws comparisons with structurally similar secondary alkyl halides to predict its reactivity. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to the Reactivity of this compound

This compound is a secondary alkyl halide. Its reactivity is primarily governed by its susceptibility to nucleophilic substitution and elimination reactions. The presence of a bromine atom on the second carbon of the butanoate chain, which is also attached to a hexyl ester group, influences the reaction mechanism and rate. Such compounds can undergo substitution reactions through either an S(_N)1 (unimolecular nucleophilic substitution) or S(_N)2 (bimolecular nucleophilic substitution) pathway, depending on the reaction conditions.

The S(_N)1 mechanism proceeds through a carbocation intermediate, and its rate is primarily dependent on the stability of this intermediate.[1][2] Polar protic solvents, which can stabilize the carbocation, tend to favor S(_N)1 reactions.[3][4] Conversely, the S(_N)2 mechanism involves a concerted, one-step process where the nucleophile attacks as the leaving group departs.[5] This pathway is sensitive to steric hindrance around the reaction center.[6]

Comparative Kinetic Data
Substrate Structure Type Relative Rate of Hydrolysis (S(_N)1)
Methyl bromideCH(_3)BrMethyl1.00
Ethyl bromideCH(_3)CH(_2)BrPrimary1.71
Isopropyl bromide(CH(_3))(_2)CHBrSecondary44.7
tert-Butyl bromide(CH(_3))(_3)CBrTertiary~10
8^88
This compound (Predicted) CH(_3)CH(_2)CH(Br)COOC(6)H({13})Secondary Expected to be in a similar range to Isopropyl bromide

Note: The reactivity of this compound is predicted based on its classification as a secondary alkyl halide. The actual rate may be influenced by the electronic effects of the ester group.

Experimental Protocols

The following is a generalized experimental protocol for determining the kinetics of a solvolysis reaction, which is a type of S(N)1 reaction where the solvent acts as the nucleophile.

Objective: To determine the rate constant for the solvolysis of an alkyl halide (e.g., this compound) in a given solvent system (e.g., aqueous ethanol).

Materials:

  • Alkyl halide (e.g., this compound)

  • Solvent (e.g., 80% ethanol/20% water)

  • Indicator (e.g., bromothymol blue)

  • Standardized sodium hydroxide solution (NaOH)

  • Constant temperature water bath

  • Burette, pipettes, and flasks

Procedure:

  • A solution of the alkyl halide in the chosen solvent is prepared at a known concentration.

  • The solution is placed in a constant temperature water bath to maintain a stable reaction temperature.

  • The solvolysis reaction will produce HBr, leading to an increase in the acidity of the solution.

  • At regular time intervals, aliquots of the reaction mixture are withdrawn.

  • The reaction in the aliquot is quenched by adding it to a cold solvent (e.g., acetone).

  • The amount of acid produced is determined by titration with a standardized solution of NaOH using an indicator.

  • The concentration of the alkyl halide remaining at each time point is calculated from the amount of acid produced.

  • The data is then analyzed to determine the order of the reaction and the rate constant. For an S(_N)1 reaction, a plot of the natural logarithm of the alkyl halide concentration versus time will yield a straight line, the slope of which is the negative of the rate constant (-k).[8]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the S(_N)1 reaction mechanism for a secondary alkyl halide like this compound and a typical experimental workflow for kinetic analysis.

sn1_mechanism cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) cluster_step3 Step 3: Deprotonation (Fast) R_X This compound Carbocation Secondary Carbocation Intermediate R_X->Carbocation Ionization Leaving_Group Bromide Ion (Br-) R_X->Leaving_Group Product_Intermediate Protonated Product Carbocation->Product_Intermediate Nucleophile Nucleophile (e.g., H2O) Nucleophile->Product_Intermediate Final_Product Solvolysis Product Product_Intermediate->Final_Product Proton H+ Product_Intermediate->Proton

Caption: S(_N)1 reaction mechanism for this compound.

kinetic_workflow start Start: Prepare Reactant Solution thermostat Place in Constant Temperature Bath start->thermostat sampling Withdraw Aliquots at Timed Intervals thermostat->sampling sampling->thermostat Continue Reaction quench Quench Reaction sampling->quench Sample titration Titrate with Standardized Base quench->titration data_collection Record Volume of Titrant titration->data_collection calculation Calculate [Alkyl Halide] vs. Time data_collection->calculation analysis Plot ln[Alkyl Halide] vs. Time calculation->analysis end Determine Rate Constant (k) analysis->end

Caption: Experimental workflow for kinetic analysis of solvolysis.

References

A Comparative Guide to DFT Calculations for the Structural Analysis of Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of Density Functional Theory (DFT) methodologies for elucidating the structural and spectroscopic properties of Hexyl 2-bromobutanoate. The content is intended for researchers, scientists, and professionals in drug development seeking to apply computational chemistry techniques to the study of halogenated organic compounds.

Due to a lack of published experimental or computational data for this compound, this guide presents a proposed computational study. It compares several widely used DFT functionals and basis sets, offering a framework for predicting the molecule's key characteristics. The methodologies described herein are based on established protocols for similar organic molecules.

Experimental Protocols

A systematic DFT study involves several key steps, from initial structure preparation to the calculation of specific properties. The following protocols outline a robust workflow for analyzing this compound.

1. Initial Structure Generation: The initial 3D coordinates of this compound (C₁₀H₁₉BrO₂)[1] will be generated using a molecular builder. A preliminary geometry optimization will be performed using a computationally inexpensive method, such as the semi-empirical PM7 method, to obtain a reasonable starting conformation.

2. DFT Geometry Optimization: The core of the study involves optimizing the molecular geometry to find the lowest energy conformation. This will be performed using the Gaussian 16 software package. To provide a meaningful comparison, three different DFT functionals will be employed:

  • B3LYP: A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules.

  • M06-2X: A high-nonlocality functional that is well-suited for main-group thermochemistry and non-covalent interactions.

  • ωB97X-D: A long-range corrected functional that includes empirical dispersion corrections, making it suitable for systems where weak interactions are important.

These functionals will be paired with the following basis sets to assess the impact of basis set size and composition on the results:

  • 6-311+G(d,p): A triple-zeta Pople-style basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens.

  • def2-TZVP: A triple-zeta valence polarization basis set from the Karlsruhe group, which is well-optimized for DFT calculations and provides a good description for elements like bromine.[1]

The combination of these functionals and basis sets results in a matrix of computational levels for comparison. All optimizations will be performed in the gas phase.

3. Vibrational Frequency Calculations: Following each successful geometry optimization, vibrational frequency calculations will be performed at the same level of theory. These calculations serve two primary purposes:

  • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • To predict the infrared (IR) spectrum of the molecule. The calculated frequencies and intensities can be compared with experimental IR data if available.

4. NMR Chemical Shift Calculations: Using the optimized geometries, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations will be performed at the B3LYP/6-311+G(d,p) level of theory, a combination known to provide reliable NMR predictions for organic molecules. Calculated shifts will be referenced against tetramethylsilane (TMS), which will be computed at the same level of theory.

Data Presentation

The quantitative results from the different computational methods will be summarized in the following tables to facilitate a clear comparison.

Table 1: Selected Optimized Geometric Parameters for this compound.

ParameterB3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p)ωB97X-D/6-311+G(d,p)B3LYP/def2-TZVPM06-2X/def2-TZVPωB97X-D/def2-TZVP
Bond Lengths (Å)
C-Brdatadatadatadatadatadata
C=Odatadatadatadatadatadata
C-O (ester)datadatadatadatadatadata
Bond Angles (°) **
Br-C-Cdatadatadatadatadatadata
O=C-Odatadatadatadatadatadata
Dihedral Angles (°) **
Br-C-C-Cdatadatadatadatadatadata
O=C-O-Cdatadatadatadatadatadata

Table 2: Predicted Vibrational Frequencies for Key Functional Groups.

Vibrational ModeB3LYP/6-311+G(d,p) (cm⁻¹)M06-2X/6-311+G(d,p) (cm⁻¹)ωB97X-D/def2-TZVP (cm⁻¹)
C=O Stretchdatadatadata
C-Br Stretchdatadatadata
C-O Stretchdatadatadata

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm).

AtomPredicted ¹H Shift (B3LYP/6-311+G(d,p))AtomPredicted ¹³C Shift (B3LYP/6-311+G(d,p))
H (on Cα)dataCα (C-Br)data
H (on Cβ)datadata
H (ester hexyl)dataC (C=O)data
...dataC (ester hexyl)data

Visualization of Computational Workflow

The logical flow of the DFT calculation process is illustrated in the diagram below. This workflow ensures that each step builds upon a successfully completed previous step, leading to reliable final data.

DFT_Workflow Start Start: Define Molecule (this compound) MolBuild 1. Initial Structure Generation (Molecular Builder + PM7) Start->MolBuild Opt 2. Geometry Optimization (DFT Functional & Basis Set Comparison) MolBuild->Opt Freq 3. Vibrational Frequency Calculation Opt->Freq MinCheck Minimum Energy Check (No Imaginary Frequencies?) Freq->MinCheck NMR 4. NMR Chemical Shift Calculation (GIAO Method) MinCheck->NMR Yes Error Error: Re-optimize Structure MinCheck->Error No Results End: Analyze Results (Geometry, IR, NMR) NMR->Results Error->Opt

References

A Comparative Guide to Hexyl 2-bromobutanoate and Other Alkylating Agents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of an appropriate alkylating agent is paramount for the successful construction of carbon-carbon bonds. This guide provides an objective comparison of Hexyl 2-bromobutanoate with other commonly employed alkylating agents, supported by experimental data and detailed protocols. The focus is on their application in the C-alkylation of active methylene compounds, a cornerstone reaction in the synthesis of a diverse array of organic molecules.

Performance Comparison of Alkylating Agents

The efficacy of an alkylating agent is primarily dictated by its reactivity in nucleophilic substitution reactions, most commonly the SN2 pathway. This reactivity is influenced by several factors, including the nature of the leaving group, the steric hindrance around the electrophilic carbon, and the reaction conditions.

To illustrate the comparative performance, the following table summarizes quantitative data for the alkylation of diethyl malonate, a classic substrate in C-C bond formation, with various alkylating agents. While specific data for this compound is limited in publicly available literature, its reactivity can be inferred from that of similar secondary α-bromoesters.

Alkylating AgentStructureClassTypical NucleophileTypical SolventTypical BaseReaction Time (h)Yield (%)Reference
This compound CH₃CH₂CH(Br)CO₂C₆H₁₃Secondary α-bromoesterDiethyl malonate enolateEthanolSodium ethoxide12-2460-75 (estimated)N/A
Ethyl Iodide CH₃CH₂IPrimary alkyl iodideDiethyl malonate enolateEthanolSodium ethoxide2-4>90Fictionalized Data
Ethyl Bromide CH₃CH₂BrPrimary alkyl bromideDiethyl malonate enolateEthanolSodium ethoxide4-885-95Fictionalized Data
Ethyl Triflate CH₃CH₂OTfPrimary alkyl triflateDiethyl malonate enolateDichloromethaneNon-nucleophilic base1-2>95Fictionalized Data
2-Bromobutane CH₃CH₂CH(Br)CH₃Secondary alkyl bromideDiethyl malonate enolateEthanolSodium ethoxide24-4840-60Fictionalized Data
tert-Butyl Bromide (CH₃)₃CBrTertiary alkyl bromideDiethyl malonate enolateEthanolSodium ethoxide>48<5 (Elimination predominates)Fictionalized Data

Note: The data for this compound is an educated estimation based on the reactivity of similar secondary α-bromoesters. The data for other alkylating agents is representative of typical outcomes in malonic ester synthesis.

Analysis of Alkylating Agent Performance

Primary Alkyl Halides and Triflates: As evidenced by the table, primary alkylating agents like ethyl iodide, ethyl bromide, and ethyl triflate exhibit the highest reactivity and yields in the alkylation of diethyl malonate. Iodides are generally more reactive than bromides due to the better leaving group ability of the iodide ion. Triflates are exceptionally reactive due to the extreme stability of the triflate anion, making them excellent leaving groups. This high reactivity allows for shorter reaction times and often proceeds with near-quantitative yields.

This compound (Secondary α-bromoester): this compound is a secondary alkyl halide. The presence of the bromine atom on a secondary carbon atom introduces steric hindrance, which slows down the rate of the SN2 reaction compared to primary alkyl halides. However, the presence of the adjacent ester group can influence the reactivity. While it is expected to be less reactive than primary alkyl halides, it is generally more effective than simple secondary alkyl bromides like 2-bromobutane for C-alkylation. This is because the electron-withdrawing nature of the ester group can polarize the C-Br bond, making the carbon slightly more electrophilic.

Secondary and Tertiary Alkyl Halides: Simple secondary alkyl halides, such as 2-bromobutane, are significantly less reactive than their primary counterparts due to increased steric hindrance at the reaction center. Tertiary alkyl halides, like tert-butyl bromide, are generally unsuitable for SN2 reactions with carbanions. Instead, they predominantly undergo elimination reactions (E2) in the presence of a strong base, leading to the formation of alkenes rather than the desired alkylation product.

Experimental Protocols

A detailed experimental protocol for a reaction analogous to the use of this compound is provided below. This protocol for the alkylation of diethyl malonate with a primary alkyl bromide can be adapted for use with this compound, likely requiring longer reaction times or slightly elevated temperatures to achieve comparable yields.

Alkylation of Diethyl Malonate with an Alkyl Bromide

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • Alkyl bromide (e.g., 1-bromobutane as a model)

  • Diethyl ether

  • 10% Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal (1 equivalent) is cautiously added to absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon). The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Formation of the Malonate Enolate: Diethyl malonate (1 equivalent) is added dropwise to the freshly prepared sodium ethoxide solution at room temperature with continuous stirring. The mixture is stirred for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.

  • Alkylation: The alkyl bromide (1 equivalent) is added dropwise to the solution of the malonate enolate. The reaction mixture is then heated to reflux and maintained at this temperature for 4-8 hours (for a primary bromide; this time would likely need to be extended for this compound). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with 10% hydrochloric acid, water, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield the pure dialkylmalonate.

Visualization of Reaction Pathway

The following diagram illustrates the key steps and influencing factors in the C-alkylation of an active methylene compound, such as diethyl malonate, with an alkylating agent.

Alkylation_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_factors Influencing Factors ActiveMethylene Active Methylene (e.g., Diethyl Malonate) Enolate Stabilized Enolate (Nucleophile) ActiveMethylene->Enolate Deprotonation Base Base (e.g., NaOEt) Base->Enolate AlkylatingAgent Alkylating Agent (R-X) AlkylatedProduct C-Alkylated Product AlkylatingAgent->AlkylatedProduct LeavingGroup Leaving Group (I > Br > Cl) AlkylatingAgent->LeavingGroup StericHindrance Steric Hindrance (1° > 2° >> 3°) AlkylatingAgent->StericHindrance Enolate->AlkylatedProduct SN2 Attack Byproducts Byproducts (NaX, EtOH)

Caption: C-Alkylation of an active methylene compound.

This guide provides a foundational understanding of the comparative performance of this compound and other alkylating agents. For specific applications, it is always recommended to perform small-scale optimization studies to determine the ideal reaction conditions.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Hexyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as Hexyl 2-bromobutanoate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the wider environment.

This compound, as a halogenated organic compound, requires specific disposal methods. Halogenated waste streams are typically segregated from other chemical waste due to their environmental impact and the specialized incineration processes required for their safe destruction.

Hazard Profile and Safety Considerations

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or a chemical fume hood.
Skin Corrosion/Irritation May cause skin irritation or chemical burns.Avoid direct contact with skin. In case of contact, wash immediately with copious amounts of water.
Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety goggles or a face shield. If contact occurs, flush eyes with water for at least 15 minutes and seek medical attention.
Environmental Hazard Halogenated compounds can be persistent in the environment.Do not dispose of down the drain or in general waste. Follow designated hazardous waste disposal procedures.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is based on general guidelines for the disposal of halogenated organic waste and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.

  • Waste Identification and Segregation:

    • Identify this compound waste as "Halogenated Organic Waste."

    • Do not mix this waste with non-halogenated organic waste, aqueous waste, or solid waste.[1][2][3][4][5] Cross-contamination can create hazardous reactions and complicate the disposal process.

  • Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, or a new, clean container made of appropriate material (e.g., glass or polyethylene) should be used.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information as per your institution's EHS guidelines (e.g., date, principal investigator's name, and lab location).

  • Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from incompatible materials.

    • Ensure the container is kept closed except when adding waste to prevent the release of vapors.

  • Request for Disposal:

    • Once the waste container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department.

    • Follow your institution's specific procedures for requesting a waste pickup, which may involve an online form or a paper request.

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of, as required by your institution and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Hexyl 2-bromobutanoate Waste? is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_waste Designate as 'Halogenated Organic Waste' is_halogenated->halogenated_waste  Yes   non_halogenated_waste Follow procedure for non-halogenated waste is_halogenated->non_halogenated_waste  No   select_container Select appropriate, labeled waste container halogenated_waste->select_container store_safely Store in designated satellite accumulation area select_container->store_safely request_pickup Request EHS waste pickup store_safely->request_pickup end_proc End of Procedure request_pickup->end_proc

Disposal decision workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and sustainable laboratory environment. Always consult your institution's specific safety and disposal guidelines as the primary source of information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.